molecular formula C9H10O2 B056492 4'-Hydroxy-3'-methylacetophenone CAS No. 876-02-8

4'-Hydroxy-3'-methylacetophenone

Cat. No.: B056492
CAS No.: 876-02-8
M. Wt: 150.17 g/mol
InChI Key: LXBHHIZIQVZGFN-UHFFFAOYSA-N
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Description

4'-Hydroxy-3'-methylacetophenone is a versatile and valuable aromatic ketone widely employed as a key synthetic intermediate in organic chemistry and pharmaceutical research. Its structure, featuring both a phenolic hydroxyl group and a methyl-substituted acetyl moiety, makes it a privileged scaffold for the synthesis of more complex molecules. Researchers utilize this compound in the development of novel pharmaceutical agents, particularly as a precursor in the synthesis of potential drug candidates with purported anti-inflammatory, antioxidant, or central nervous system activity. Its applications extend to material science, where it serves as a building block for specialty polymers, liquid crystals, and UV-absorbing materials. The reactivity of the carbonyl group allows for nucleophilic additions and condensations, while the phenolic hydroxyl group can undergo etherification, esterification, or serve as a directing group in electrophilic aromatic substitution. This compound is provided in high purity to ensure reproducibility and reliability in experimental outcomes, making it an essential reagent for discovery chemists and medicinal chemistry programs focused on structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxy-3-methylphenyl)ethanone
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InChI

InChI=1S/C9H10O2/c1-6-5-8(7(2)10)3-4-9(6)11/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LXBHHIZIQVZGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID60236500
Record name 4-Hydroxy-3-methylacetophenone
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Molecular Weight

150.17 g/mol
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CAS No.

876-02-8
Record name 4′-Hydroxy-3′-methylacetophenone
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Foundational & Exploratory

4'-Hydroxy-3'-methylacetophenone CAS number 876-02-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4'-Hydroxy-3'-methylacetophenone

CAS Number: 876-02-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aromatic ketone that serves as a versatile intermediate in various industrial and research applications. Characterized by a hydroxyl and a methyl group on the acetophenone (B1666503) framework, this compound exhibits notable reactivity and solubility, making it a valuable building block in organic synthesis. It is a key precursor in the manufacturing of pharmaceuticals, particularly analgesics and anti-inflammatory agents, and finds utility in the cosmetics industry for its antioxidant properties.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, biological activities, and applications, with a focus on its relevance in drug development.

Chemical and Physical Properties

This compound is a white to light beige crystalline powder.[1][2] Its core structure consists of an acetophenone molecule substituted with a hydroxyl group at position 4 and a methyl group at position 3.[3] This substitution pattern is crucial for its chemical reactivity and biological activity.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
CAS Number 876-02-8[1][2][3][4][5]
Molecular Formula C₉H₁₀O₂[1][3][4][6]
Molecular Weight 150.17 g/mol [3][4][7]
IUPAC Name 1-(4-hydroxy-3-methylphenyl)ethanone[3]
Synonyms 4-Acetyl-2-methylphenol, 1-Acetyl-4-hydroxy-3-methylbenzene[1][4]
Appearance White to light beige crystalline powder or crystals[1][2]
Melting Point 105-111 °C (107-109 °C lit.)[1][2][5][6]
Boiling Point 175 °C at 1 mm Hg[2][5]
Solubility Sparingly soluble in water. Soluble in alcohol.[8][9]
pKa (Predicted) 9.85 ± 0.10
LogP 1.903[10]
SMILES CC(=O)c1ccc(O)c(C)c1[3][4]
InChIKey LXBHHIZIQVZGFN-UHFFFAOYSA-N[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Key data from various analytical techniques are summarized below.

Table 2: Summary of Spectroscopic Data

TechniqueKey Peaks / DataReference(s)
¹H NMR (399.65 MHz, DMSO-d₆): δ 10.3 (s, 1H, -OH), δ 7.735 (d, J=2.0Hz, 1H), δ 7.686 (dd, J=8.4, 2.0Hz, 1H), δ 6.880 (d, J=8.4Hz, 1H), δ 2.473 (s, 3H, -COCH₃), δ 2.179 (s, 3H, -CH₃).[11]
¹³C NMR (Predicted): δ 196.7 (C=O), 159.2 (C-OH), 131.0, 130.3, 129.8, 125.1, 115.5 (Ar-C), 26.3 (-COCH₃), 15.8 (-CH₃).[12]
IR (KBr) Major peaks expected around 3300-3400 cm⁻¹ (O-H stretch), 1660-1680 cm⁻¹ (C=O stretch, aryl ketone), 1500-1600 cm⁻¹ (C=C aromatic stretch), and 1100-1300 cm⁻¹ (C-O stretch).[3][13]
Mass Spec (GC-MS) m/z top peak: 135, m/z 2nd highest: 150 (M+). The peak at 135 corresponds to the loss of the methyl group from the acetyl moiety ([M-15]+).[3]
UV-Vis Max absorption wavelengths are expected in the UV range, typical for phenolic compounds and acetophenones.[3]

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved via the Fries rearrangement of m-cresyl acetate (B1210297).[8] This reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), and involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring.[14][15] The reaction is selective for the ortho and para positions, with temperature being a key factor in controlling the regioselectivity; lower temperatures favor the para-product, which is the desired isomer in this case.[14][16][17]

G Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_intermediate Esterification cluster_rearrangement Fries Rearrangement cluster_purification Purification mCresol m-Cresol (B1676322) mCresylAcetate m-Cresyl Acetate mCresol->mCresylAcetate Acetylation Ac2O Acetic Anhydride Ac2O->mCresylAcetate Reaction Heating (Low Temperature for para-selectivity) mCresylAcetate->Reaction Catalyst AlCl₃ (Lewis Acid) Non-polar Solvent Catalyst->Reaction Catalysis ProductMix Ortho & Para Isomer Mixture Reaction->ProductMix Purification Workup & Recrystallization ProductMix->Purification Separation FinalProduct This compound Purification->FinalProduct

Caption: Fries Rearrangement synthesis workflow.

Detailed Experimental Protocol: Fries Rearrangement

This protocol describes the synthesis of this compound from m-cresol.

Materials:

  • m-Cresol

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (B124822) (or another suitable non-polar solvent)

  • Hydrochloric acid (concentrated and dilute)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, including a three-neck round-bottom flask, condenser, dropping funnel, and heating mantle.

Procedure:

  • Esterification: In a round-bottom flask, combine 1.0 mole of m-cresol with 1.1 moles of acetic anhydride. Add a catalytic amount of concentrated sulfuric acid (2-3 drops). Heat the mixture under reflux for 2 hours. After cooling, pour the mixture into cold water and extract the resulting m-cresyl acetate with diethyl ether. Wash the organic layer with sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude m-cresyl acetate.

  • Fries Rearrangement: Set up a three-neck flask equipped with a mechanical stirrer, a condenser with a calcium chloride guard tube, and a dropping funnel. In the flask, create a slurry of 1.3 moles of anhydrous AlCl₃ in 250 mL of nitrobenzene. Cool the mixture in an ice bath.

  • Slowly add 1.0 mole of m-cresyl acetate (from step 1) to the slurry via the dropping funnel, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours. Maintaining a lower temperature favors the formation of the para-isomer.[17]

  • Workup and Purification: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Perform steam distillation to remove the nitrobenzene solvent.

  • The remaining aqueous solution is cooled, and the crude product precipitates. Filter the solid, wash with cold water, and then dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Biological Activity and Applications

This compound is a compound of interest in drug discovery and development due to its range of biological activities and its utility as a chemical intermediate.[1]

Key Activities and Applications:

  • Pharmaceutical Intermediate: It is a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] For instance, it is used in the synthesis of 3-De(hydroxymethyl)-3-methyl Salmeterol, an impurity of the β2-adrenergic agonist Salmeterol.[2] Its structure is also foundational for developing novel analgesic and anti-inflammatory drugs.[1]

  • Antioxidant Properties: As a phenolic compound, it is believed to possess potent antioxidant activity, capable of scavenging free radicals.[18] This property makes it valuable in the cosmetics and personal care industry for protecting skin from oxidative stress.[1]

  • Antimycobacterial Activity: Research has shown that heterocyclic compounds synthesized from this compound exhibit antimycobacterial activity, suggesting its potential as a scaffold for developing new treatments for tuberculosis.[4][18]

  • Flavor and Fragrance: The compound is utilized in the flavor and fragrance industry, contributing a pleasant aroma to perfumes and food products.[1]

  • Natural Occurrence: this compound has been identified as a volatile oil component in plants such as Apium graveolens (celery) and Rehmannia glutinosa.[3][18]

G Role of this compound in Drug Discovery cluster_modification Chemical Modification cluster_derivatives Synthesized Derivatives cluster_screening Biological Screening Start 4'-Hydroxy-3'- methylacetophenone (Starting Material) Mod1 Condensation Start->Mod1 Mod2 Alkylation Start->Mod2 Mod3 Cyclization Start->Mod3 Der1 Heterocycles Mod1->Der1 Der2 Chalcones Mod1->Der2 Der3 Ester/Ether Analogs Mod2->Der3 Mod3->Der1 Screen1 Antimycobacterial Assay Der1->Screen1 Screen2 Anti-inflammatory Assay Der2->Screen2 Screen3 Antioxidant Assay (e.g., DPPH) Der3->Screen3 Lead Lead Compound Identification Screen1->Lead Screen2->Lead Screen3->Lead End Preclinical Development Lead->End

Caption: Logical workflow in drug discovery.

Analytical Methods

Accurate quantification and purity assessment are critical. High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing this compound.

Experimental Protocol: Reverse-Phase HPLC

This protocol provides a general method for the analysis of this compound.[19]

Instrumentation & Conditions:

  • Column: C18 reverse-phase column (e.g., Newcrom R1), 5 µm particle size.[19]

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (MeCN) and water containing an acid modifier. For standard analysis, 0.1% phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, 0.1% formic acid should be substituted.[19]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum (typically around 270-280 nm).

  • Injection Volume: 10 µL.

  • Temperature: 25 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peak for this compound based on its retention time compared to the standard. Calculate the concentration in the sample using the standard calibration curve.

Safety and Handling

This compound is considered hazardous and requires careful handling.[6][20]

Table 3: GHS Hazard and Safety Information

CategoryInformationReference(s)
GHS Pictogram Exclamation Mark[3]
Signal Word Warning[6][20]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H302: Harmful if swallowed.[3][6][20]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6][20]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Recommended storage temperature 0-8°C.[1][20]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat, and a NIOSH-approved respirator (e.g., N95 dust mask) if ventilation is inadequate.[21]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[6][20]

References

An In-depth Technical Guide to the Synthesis of 4'-Hydroxy-3'-methylacetophenone from m-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4'-Hydroxy-3'-methylacetophenone, a valuable intermediate in the pharmaceutical industry, starting from m-cresol (B1676322). The primary synthesis route involves a two-step process: the acetylation of m-cresol to form m-cresyl acetate (B1210297), followed by a Fries rearrangement to yield the target molecule. This document details the experimental protocols, discusses the underlying reaction mechanisms, and presents quantitative data to support process optimization.

Introduction

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its structural features, a substituted phenol (B47542) and a ketone, allow for diverse chemical modifications. The synthesis from readily available m-cresol is an economically viable and industrially relevant pathway. The core of this synthesis lies in the Fries rearrangement, a classic organic reaction that transforms a phenolic ester into a hydroxyaryl ketone.[1][2]

Overall Synthesis Pathway

The synthesis of this compound from m-cresol is a two-step process. The first step is the esterification of m-cresol with an acetylating agent to form m-cresyl acetate. The second, and key, step is the Fries rearrangement of the intermediate ester to produce a mixture of ortho and para isomers, with the para isomer being the desired this compound.

Synthesis_Pathway m_cresol m-Cresol m_cresyl_acetate m-Cresyl Acetate m_cresol->m_cresyl_acetate Acetylation product This compound m_cresyl_acetate->product Fries Rearrangement

Caption: Overall synthesis pathway from m-cresol.

Experimental Protocols

Step 1: Synthesis of m-Cresyl Acetate (m-Tolyl Acetate)

This procedure is adapted from a standard laboratory-scale synthesis.[3]

Materials:

Procedure:

  • In a 500 ml beaker, place m-cresol (54g, 1 mol) and dry pyridine (5 ml).

  • Cool the beaker in an ice bath.

  • Slowly add acetic anhydride (64 ml, 1.25 mol) with constant stirring.

  • After the addition is complete, pour the reaction mixture onto a mixture of ice (100g) and concentrated hydrochloric acid (50 ml).

  • Extract the mixture with carbon tetrachloride (50 ml).

  • Wash the organic extract successively with water, 10% NaOH solution, and again with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the solvent by distillation.

  • Collect the m-cresyl acetate product by distillation at 180-187°C.

Expected Yield: Approximately 65.1%.[3]

Step 2: Fries Rearrangement of m-Cresyl Acetate

The Fries rearrangement is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), or a strong protic acid. The reaction conditions, particularly temperature, play a crucial role in determining the ratio of the ortho and para isomers.[4] Low temperatures favor the formation of the para-isomer (this compound), while higher temperatures favor the ortho-isomer (2'-Hydroxy-3'-methylacetophenone).[5]

Materials:

  • m-Cresyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (B124822) (solvent, optional)

  • Ice

  • Concentrated hydrochloric acid

  • Suitable extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (drying agent)

Procedure (Representative Protocol using AlCl₃):

  • In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve m-cresyl acetate in a suitable solvent like nitrobenzene (if not running neat).

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly and portion-wise, add anhydrous aluminum chloride (a slight molar excess relative to the ester) while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., 0-25°C) to favor the formation of the para-product. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

  • Extract the product into a suitable organic solvent.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The resulting crude product will be a mixture of this compound and 2'-Hydroxy-3'-methylacetophenone.

Purification:

The separation of the ortho and para isomers can be achieved by steam distillation or column chromatography. The ortho-isomer is typically more volatile with steam due to intramolecular hydrogen bonding.[6] Column chromatography using a silica (B1680970) gel stationary phase and a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is also an effective method for separation.

Data Presentation

The yield and isomeric ratio of the Fries rearrangement are highly dependent on the reaction conditions. The following tables summarize the expected outcomes based on literature data for similar reactions.

Table 1: Synthesis of m-Cresyl Acetate

ReactantMolar RatioCatalystSolventReaction TimeTemperatureYield (%)Reference
m-Cresol1PyridineNeat-Ice Bath65.1[3]
Acetic Anhydride1.25

Table 2: Fries Rearrangement of m-Cresyl Acetate

CatalystMolar Ratio (Catalyst:Ester)SolventTemperature (°C)Yield of this compound (%)Yield of 2'-Hydroxy-3'-methylacetophenone (%)Reference
p-Toluenesulfonic acidCatalyticNeat100-11030-[3]
Aluminum Chloride (AlCl₃)>1NitrobenzeneLow (<25)Major ProductMinor Product[4][7]
Aluminum Chloride (AlCl₃)>1NitrobenzeneHigh (>160)Minor ProductMajor Product[5]

Reaction Mechanisms and Pathways

Acetylation of m-Cresol

The acetylation of m-cresol is a nucleophilic acyl substitution reaction. The lone pair of electrons on the phenolic oxygen of m-cresol attacks one of the carbonyl carbons of acetic anhydride. Pyridine acts as a base to deprotonate the phenol, increasing its nucleophilicity, and also as a catalyst to activate the acetic anhydride.

Fries Rearrangement

The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate.[4] The Lewis acid catalyst coordinates to the carbonyl oxygen of the ester, making the acyl group more electrophilic. This is followed by the cleavage of the ester bond to form an acylium ion and an aluminum phenoxide complex. The acylium ion then acts as an electrophile in an electrophilic aromatic substitution reaction with the activated aromatic ring.

Fries_Rearrangement ester m-Cresyl Acetate complex Ester-AlCl3 Complex ester->complex + AlCl3 acylium Acylium Ion + Phenoxide-AlCl2 complex->acylium Rearrangement para_product This compound acylium->para_product Electrophilic Aromatic Substitution (para) ortho_product 2'-Hydroxy-3'-methylacetophenone acylium->ortho_product Electrophilic Aromatic Substitution (ortho)

Caption: Fries rearrangement mechanism overview.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_acetylation Step 1: Acetylation cluster_fries Step 2: Fries Rearrangement acetylation_reaction Reaction of m-Cresol and Acetic Anhydride acetylation_workup Work-up and Extraction acetylation_reaction->acetylation_workup acetylation_purification Distillation of m-Cresyl Acetate acetylation_workup->acetylation_purification fries_reaction Fries Rearrangement of m-Cresyl Acetate with AlCl3 acetylation_purification->fries_reaction fries_quench Quenching with Acid and Ice fries_reaction->fries_quench fries_extraction Extraction of Products fries_quench->fries_extraction fries_purification Separation of Isomers (Steam Distillation or Chromatography) fries_extraction->fries_purification final_product final_product fries_purification->final_product Isolated this compound

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from m-cresol via acetylation and subsequent Fries rearrangement is a well-established and versatile method. This guide provides the essential technical details for researchers and professionals in the field of drug development. Careful control of reaction conditions, particularly temperature during the Fries rearrangement, is critical for maximizing the yield of the desired para-isomer. The provided protocols and data serve as a solid foundation for the laboratory-scale synthesis and further process optimization of this important pharmaceutical intermediate.

References

Spectroscopic Profile of 4'-Hydroxy-3'-methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Hydroxy-3'-methylacetophenone, a valuable building block in medicinal chemistry and materials science. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and standardized experimental protocols.

Chemical Structure

IUPAC Name: 1-(4-hydroxy-3-methylphenyl)ethanone CAS Number: 876-02-8 Molecular Formula: C₉H₁₀O₂ Molecular Weight: 150.17 g/mol

Chemical structure of this compound

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environments in the molecule. Data is presented for two common deuterated solvents, Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data of this compound

Assignment Chemical Shift (δ) in CDCl₃ (ppm) [1]Chemical Shift (δ) in DMSO-d₆ (ppm) [1]Multiplicity Coupling Constant (J) in DMSO-d₆ (Hz) [1]
OH-10.3Singlet-
H-2'7.807.735Doublet2.0
H-6'7.747.686Doublet of Doublets8.4, 2.0
H-5'6.906.880Doublet8.4
COCH₃2.5752.473Singlet-
Ar-CH₃2.3032.179Singlet-

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data of this compound (Solvent: CDCl₃)

Assignment Chemical Shift (δ) (ppm)
C=O196.6
C-4'158.9
C-1'130.5
C-2'130.3
C-6'128.3
C-3'120.5
C-5'111.6
COCH₃26.5
Ar-CH₃15.9
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The data below is a representative peak list for a solid sample analyzed by FTIR.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3550 - 3200Strong, BroadO-H stretch (phenolic)
3000 - 3100MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (methyl groups)
~1680StrongC=O stretch (ketone)
1500 - 1600Medium to StrongAromatic C=C ring stretches
~1220StrongC-O stretch (phenol)
860 - 680StrongAromatic C-H bending (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data below is for electron ionization (EI) mass spectrometry.

Table 4: Key Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Assignment
15042[M]⁺ (Molecular Ion)
135100[M - CH₃]⁺
10721[M - COCH₃]⁺
7719[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard proton-decoupled pulse sequence.

    • Number of Scans: 512-1024 scans.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shifts using the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

    • For GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 200-250 °C.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with spectral databases for confirmation.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis & Purification Purity_Check Purity Assessment (TLC, HPLC) Synthesis->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR FTIR FTIR Spectroscopy Purity_Check->FTIR MS Mass Spectrometry Purity_Check->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Data_Archiving Data Archiving & Reporting Structure_Elucidation->Data_Archiving

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4'-Hydroxy-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4'-Hydroxy-3'-methylacetophenone. It includes detailed spectral data, a standardized experimental protocol for data acquisition, and a visual representation of the molecule's proton environments and their corresponding spectral signals. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, pharmacology, and drug development who work with or are characterizing this compound.

Spectral Data Presentation

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electronic effects of the hydroxyl, methyl, and acetyl substituents on the aromatic ring. The data presented below has been compiled from spectral databases and is provided for two common deuterated solvents, Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

Table 1: 1H NMR Spectral Data for this compound

Assignment Proton Chemical Shift (δ) in CDCl₃ (ppm) [1]Chemical Shift (δ) in DMSO-d₆ (ppm) [1]Multiplicity Coupling Constant (J) in DMSO-d₆ (Hz) [1]
A-OHNot explicitly assigned10.3Singlet (broad)N/A
BH-2'7.807.735DoubletJ(B,C) = 2.0
CH-6'7.747.686Doublet of DoubletsJ(C,D) = 8.4, J(B,C) = 2.0
DH-5'6.906.880DoubletJ(C,D) = 8.4
E-COCH₃2.5752.473SingletN/A
FAr-CH₃2.3032.179SingletN/A

Note: The chemical shift of the hydroxyl proton (-OH) can be variable and is often broad. It was explicitly assigned in the DMSO-d₆ spectrum.

Experimental Protocol: 1H NMR Spectroscopy

The following protocol outlines a standardized procedure for the acquisition of a high-quality 1H NMR spectrum of this compound.

2.1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-20 mg of high-purity this compound.[2]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is appropriate for many organic compounds, while DMSO-d₆ is excellent for dissolving more polar compounds and for observing exchangeable protons like hydroxyls.[2][3]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can be used to ensure complete dissolution.[2]

  • Filtration and Transfer: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the solvent. However, for routine spectra, referencing to the residual solvent peak is often sufficient.[4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[4]

2.2. Data Acquisition

  • Instrumentation: The data should be acquired on a high-resolution Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent, which stabilizes the magnetic field.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.[5]

    • Spectral Width: Set the spectral width to encompass all expected proton signals, typically from 0 to 12 ppm for organic molecules.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient to ensure good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses allows for the longitudinal relaxation of the protons, which is important for accurate integration.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.

    • Phasing: The spectrum is manually or automatically phased to ensure that all peaks have a pure absorption lineshape.

    • Baseline Correction: A baseline correction is applied to produce a flat spectral baseline.

    • Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).

    • Integration: The relative areas under the peaks are integrated to determine the relative number of protons corresponding to each signal.

Visualization of Signal Relationships

The following diagram illustrates the molecular structure of this compound, with each unique proton environment labeled. The diagram also conceptually links these protons to their corresponding signals in the 1H NMR spectrum, indicating their chemical shift and multiplicity.

Caption: Molecular structure and conceptual 1H NMR signals of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry of 4'-Hydroxy-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 4'-Hydroxy-3'-methylacetophenone, a monohydroxyacetophenone found in various natural sources and utilized in chemical synthesis. This document details the compound's mass spectral data, outlines a typical experimental protocol for its analysis, and presents a plausible fragmentation pathway based on established principles of mass spectrometry.

Core Data Presentation

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides valuable structural information. The key quantitative data from the mass spectrum is summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀O₂[PubChem][1]
Molecular Weight 150.17 g/mol [PubChem][1]
CAS Registry Number 876-02-8[NIST][1]
Major Fragment (m/z) Relative Intensity (%) NIST
150 (M⁺)45[NIST][1]
135100[NIST][1]
10715[NIST][1]
7710[NIST][1]

Experimental Protocols

The following section details a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for volatile and semi-volatile compounds.

Sample Preparation

A "dilute and shoot" method is often sufficient for the analysis of relatively pure samples of this compound.

  • Solvent Selection: A volatile organic solvent in which the analyte is soluble is chosen. Methanol or acetone (B3395972) are suitable options.

  • Sample Dissolution: A small, accurately weighed amount of the compound is dissolved in the chosen solvent to a concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

  • Filtration (Optional): If the sample contains particulate matter, it should be filtered through a 0.45 µm syringe filter to prevent contamination of the GC inlet and column.

Gas Chromatography (GC) Conditions

The GC separates the components of the sample before they enter the mass spectrometer.

  • Injection Port:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless or split (e.g., 10:1 ratio)

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A nonpolar or semi-polar capillary column is typically used. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (or similar).

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

Mass Spectrometry (MS) Conditions

The mass spectrometer ionizes the separated compounds and detects the resulting ions.

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-400

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

Mandatory Visualizations

The following diagrams illustrate key aspects of the mass spectrometric analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample This compound Dissolution Dissolution in Volatile Solvent Sample->Dissolution Filtration Filtration (Optional) Dissolution->Filtration GC_Inlet GC Inlet Filtration->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (EI) GC_Column->MS_Source Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Mass_Spectrum Mass Spectrum Generation Data_Acquisition->Mass_Spectrum Library_Search Library Search & Interpretation Mass_Spectrum->Library_Search

Figure 1: Experimental workflow for the GC-MS analysis of this compound.

fragmentation_pathway M Molecular Ion (M⁺) m/z = 150 F135 [M - CH₃]⁺ m/z = 135 M->F135 - •CH₃ F107 [M - CH₃ - CO]⁺ m/z = 107 F135->F107 - CO F77 [C₆H₅]⁺ m/z = 77 F107->F77 - CH₂O

Figure 2: Proposed electron ionization fragmentation pathway for this compound.

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization follows predictable pathways for aromatic ketones.

  • Molecular Ion (m/z 150): The molecular ion (M⁺) is observed with a relative intensity of approximately 45%.[1] This indicates a relatively stable molecule.

  • Loss of a Methyl Radical (m/z 135): The base peak in the spectrum is at m/z 135, corresponding to the loss of a methyl radical (•CH₃) from the acetyl group. This is a characteristic α-cleavage for acetophenones, resulting in a stable acylium ion.[1]

  • Loss of Carbon Monoxide (m/z 107): The fragment at m/z 135 can subsequently lose a neutral molecule of carbon monoxide (CO) to form the ion at m/z 107.[1]

  • Formation of the Phenyl Cation (m/z 77): The peak at m/z 77 is characteristic of a phenyl cation (C₆H₅⁺), which can be formed through further fragmentation of the ion at m/z 107.[1]

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The data and protocols presented can serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, natural product analysis, and drug development.

References

The Solubility Profile of 4'-Hydroxy-3'-methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4'-Hydroxy-3'-methylacetophenone (CAS 876-02-8), a phenolic compound with applications in various research and development sectors. Understanding the solubility of this compound in different solvents is critical for its application in synthesis, formulation, and biological studies. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound has been reported in a range of common organic solvents and water. The following table summarizes the available quantitative data, providing a valuable resource for solvent selection in experimental design.

SolventTemperature (°C)Solubility (g/L)
Acetone25798.83[1]
Acetonitrile25696.23[1]
n-Butanol25303.25[1]
1,4-Dioxane25972.13[1]
N,N-Dimethylformamide (DMF)251028.31[1]
Ethanol25509.3[1]
Ethyl Acetate25393.81[1]
Isobutanol25268.68[1]
Isopropanol25465.39[1]
Methanol25527.64[1]
Methyl Acetate25582.73[1]
n-Propanol25398.43[1]
Toluene25105.87[1]
Water259.07[1]
Water (estimated)259.392[2]

Note: The primary source for the majority of this data is a single online compilation. While extensive, independent verification from peer-reviewed literature is recommended for critical applications.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of a compound. The following methodologies are based on established practices for organic compounds and are specifically adapted for this compound.

Equilibrium Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute. The container with the dried solute is then re-weighed. The solubility is calculated from the mass of the residue and the initial volume of the solution.

    • Instrumental Analysis (HPLC/UV-Vis): Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration. Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve. The solubility is then calculated by multiplying the concentration by the dilution factor.

Visual Method for Qualitative Solubility Assessment

This method provides a rapid, albeit less precise, determination of solubility.

Procedure:

  • Add a small, known amount of this compound (e.g., 1-5 mg) to a test tube.

  • Incrementally add a known volume of the solvent (e.g., 0.1 mL at a time) to the test tube.

  • After each addition, vortex or shake the test tube vigorously for a set period (e.g., 1-2 minutes).

  • Observe the solution for the complete dissolution of the solid.

  • The solubility can be estimated based on the volume of solvent required to completely dissolve the known mass of the solute.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the relationship between key experimental parameters.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh excess This compound mix Combine solid and solvent in a sealed vial prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix shake Agitate at constant temperature (24-72h) mix->shake settle Allow excess solid to settle shake->settle filter Filter supernatant settle->filter quantify Quantify concentration (HPLC/UV-Vis/Gravimetric) filter->quantify

Caption: Experimental workflow for the shake-flask solubility determination method.

logical_relationship solubility Solubility solvent Solvent Properties (Polarity, H-bonding) solvent->solubility solute Solute Properties (Polarity, Crystal Lattice Energy) solute->solubility temperature Temperature temperature->solubility pressure Pressure (significant for gases) pressure->solubility method Experimental Method (e.g., Shake-Flask) method->solubility determines analysis Analytical Technique (HPLC, Gravimetric) analysis->method influences choice of

Caption: Factors influencing the solubility of this compound.

References

Physical properties of 4'-Hydroxy-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4'-Hydroxy-3'-methylacetophenone

Introduction

This compound, also known as 1-(4-hydroxy-3-methylphenyl)ethanone, is a phenolic compound and a derivative of acetophenone (B1666503).[1] Its chemical structure consists of an acetophenone core substituted with a hydroxyl group at position 4' and a methyl group at position 3'. This compound is found in nature as a volatile oil component and serves as an intermediate in organic synthesis, notably for pesticides.[1][2] This guide provides a comprehensive overview of its physical properties, spectral data, and the experimental protocols used for their determination, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various scientific contexts.

Table 1: General Information and Physicochemical Properties

PropertyValueSource
IUPAC Name 1-(4-hydroxy-3-methylphenyl)ethanone[1]
Synonyms 4-Acetyl-2-methylphenol, 2-methyl-4-acetylphenol[3]
CAS Number 876-02-8[4]
Molecular Formula C₉H₁₀O₂[4]
Molecular Weight 150.17 g/mol [1][4]
Appearance White to Off-White or Pale Beige Crystals/Crystalline Powder[2][5]
Melting Point 104-105 °C (est)[6], 106.0-112.0 °C[5], 107-109 °C (lit.)[2][7]
Boiling Point 301.00-302.00 °C @ 760 mm Hg (est)[6], 175 °C @ 1 mm Hg[2][6]
pKa 8.52 ± 0.18 (Predicted)[2]
logP (o/w) 1.395 (est)[6], 1.903 (Crippen Method)[4]
Vapor Pressure 0.001000 mmHg @ 25 °C (est)[6], 0.000585 mmHg @ 25°C[2]

Table 2: Solubility Data at 25°C

SolventSolubility (g/L)Source
Water9.07[3], 9.392[6] (est)
Methanol527.64[3]
Ethanol509.3[3]
Acetone798.83[3]
Acetonitrile696.23[3]
Dimethylformamide (DMF)1028.31[3]
1,4-Dioxane972.13[3]
Ethyl Acetate393.81[3]
Toluene105.87[3]
ChloroformSlightly Soluble[2][7]

Workflow for Physicochemical Characterization

The process of characterizing a chemical compound like this compound involves a series of systematic experimental and analytical steps.

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Structural Elucidation cluster_3 Data Analysis & Reporting A Obtain/Synthesize Compound B Purification (Recrystallization/Chromatography) A->B C Purity Assessment (e.g., HPLC, GC) B->C D Melting Point Determination C->D E Boiling Point Determination C->E F Solubility Studies C->F G pKa Measurement C->G H NMR Spectroscopy (1H, 13C) C->H I Mass Spectrometry C->I J IR & UV-Vis Spectroscopy C->J K Compile & Analyze Data D->K E->K F->K G->K H->K I->K J->K L Generate Technical Report K->L G A This compound (Precursor) B Chemical Reaction (e.g., with Dichloroacetyl chloride) A->B Synthesis Step C Downstream Products (e.g., Chlorpyrifos) B->C Yields

References

In-Depth Technical Guide on the Biological Activity of 4'-Hydroxy-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxy-3'-methylacetophenone is a phenolic ketone that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its known biological properties, with a focus on its enzyme inhibitory effects. While research on this specific compound is emerging, this document collates the available quantitative data, details the experimental methodologies for assessing its activity, and visualizes relevant biological pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

This compound, a derivative of acetophenone (B1666503), is a phenolic compound that has been identified in various natural sources, including Hawaiian green coffee beans.[1] Its chemical structure, featuring a hydroxyl group and a methyl group on the phenyl ring, suggests potential for a range of biological interactions. Phenolic compounds are well-known for their antioxidant properties, and various acetophenone derivatives have been investigated for a spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities. This guide focuses on the documented biological activities of this compound, providing a technical summary of the current state of knowledge to facilitate further research and development.

Enzyme Inhibitory Activity

Recent studies have begun to explore the enzyme inhibitory potential of this compound against several metabolic enzymes. The following table summarizes the available quantitative data on its inhibitory activity.

Table 1: Quantitative Data on Enzyme Inhibitory Activity of this compound
Enzyme TargetEnzyme SourceActivity TypeValueReference
α-GlycosidaseSaccharomyces cerevisiaeKᵢ256.41 ± 41.25 µM[1]
Carbonic Anhydrase I (hCA I)HumanKᵢ896.44 ± 164.28 µM[1]
Carbonic Anhydrase II (hCA II)HumanKᵢ841.65 ± 112.51 µM[1]
Acetylcholinesterase (AChE)Electrophorus electricusKᵢ102.86 ± 18.93 µM[1]
TyrosinaseMushroomIC₅₀81.17 µM[1]

Other Potential Biological Activities

While quantitative data is limited, preliminary reports and the chemical nature of this compound suggest potential for other biological activities.

  • Antioxidant Activity: As a phenolic compound, it is believed to possess antioxidant properties, though specific IC₅₀ values from assays such as DPPH or ABTS are not yet reported in the literature for this specific molecule.[1]

  • Antimicrobial Activity: There are indications that this compound may serve as a precursor for the synthesis of compounds with antimycobacterial activity.[1] However, direct antimicrobial screening data (e.g., Minimum Inhibitory Concentration - MIC) against a broad panel of bacteria and fungi are not currently available.

Experimental Protocols

This section details the methodologies for the key enzyme inhibition assays cited in this guide.

α-Glycosidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of α-glucosidase.

Principle: The assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Procedure:

  • A solution of α-glucosidase from Saccharomyces cerevisiae (0.5 U/mL) is prepared in phosphate (B84403) buffer (pH 6.8).

  • The test compound, this compound, is dissolved in DMSO to prepare various concentrations.

  • In a 96-well plate, 20 µL of the test compound solution is mixed with 50 µL of the enzyme solution.

  • The mixture is incubated at 37°C for 15 minutes.

  • The enzymatic reaction is initiated by adding 50 µL of 5 mM pNPG solution.

  • The reaction is allowed to proceed for 15 minutes at 37°C.

  • The reaction is terminated by the addition of 80 µL of 0.2 M sodium carbonate solution.

  • The absorbance is measured at 405 nm using a microplate reader.

  • Acarbose is used as a positive control.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve. The inhibition constant (Kᵢ) is determined by constructing Lineweaver-Burk plots.

Carbonic Anhydrase Inhibition Assay

Objective: To assess the inhibitory activity of this compound against human carbonic anhydrase I and II.

Principle: This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) to p-nitrophenol, which can be quantified by measuring the absorbance at 400 nm.

Procedure:

  • Human carbonic anhydrase I and II isoenzymes are purified from erythrocytes.

  • The test compound is dissolved in DMSO to obtain different concentrations.

  • In a 96-well plate, the reaction mixture containing Tris-SO₄ buffer (pH 7.4), the enzyme solution, and the test compound is prepared.

  • The mixture is pre-incubated for 10 minutes at room temperature.

  • The reaction is initiated by adding p-NPA as the substrate.

  • The change in absorbance at 400 nm is monitored for 3 minutes using a microplate reader.

  • Acetazolamide is used as a standard inhibitor.

  • The percentage of inhibition is calculated, and IC₅₀ values are determined. Kᵢ values are calculated from Lineweaver-Burk plots.

Acetylcholinesterase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on acetylcholinesterase activity.

Principle: The assay is based on the Ellman method, where acetylthiocholine (B1193921) is hydrolyzed by acetylcholinesterase to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Procedure:

  • Acetylcholinesterase from Electrophorus electricus is used.

  • The test compound is dissolved in a suitable solvent to prepare a range of concentrations.

  • In a 96-well plate, 140 µL of phosphate buffer (pH 8.0), 20 µL of DTNB solution, and 10 µL of the test compound solution are added.

  • 20 µL of acetylthiocholine iodide solution is added to initiate the reaction.

  • The absorbance is measured at 412 nm for a set period.

  • Tacrine is used as a reference inhibitor.

  • The percentage of inhibition is calculated, and IC₅₀ and Kᵢ values are determined.

Tyrosinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound on mushroom tyrosinase.

Principle: This assay measures the ability of the compound to inhibit the oxidation of L-DOPA to dopachrome (B613829) by tyrosinase. The formation of dopachrome is monitored by measuring the absorbance at 475 nm.

Procedure:

  • A solution of mushroom tyrosinase (30 U/mL) is prepared in phosphate buffer (pH 6.5).

  • The test compound is dissolved in DMSO to create various concentrations.

  • In a 96-well plate, 40 µL of the test compound solution, 80 µL of phosphate buffer, and 40 µL of the enzyme solution are mixed.

  • The mixture is incubated at room temperature for 10 minutes.

  • The reaction is started by adding 40 µL of L-DOPA solution (10 mM).

  • The absorbance is measured at 475 nm after a 10-minute incubation.

  • Kojic acid is used as a standard inhibitor.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by this compound have not yet been elucidated, this section provides diagrams of relevant general pathways that are often investigated for compounds with similar potential activities.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound This compound Stock Solution Incubation Incubation of Compound + Enzyme Compound->Incubation Enzyme Enzyme Solution (e.g., Tyrosinase) Enzyme->Incubation Substrate Substrate Solution (e.g., L-DOPA) Reaction Initiation with Substrate Substrate->Reaction Incubation->Reaction Measurement Spectrophotometric Measurement (Absorbance) Reaction->Measurement Calculation Calculation of % Inhibition & IC50/Ki Measurement->Calculation

Caption: A representative experimental workflow for an enzyme inhibition assay.

NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB Degradation IkB->Degradation ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocation NFkB->IkB_NFkB NFkB_n NF-κB Transcription Gene Transcription (Pro-inflammatory mediators) DNA DNA NFkB_n->DNA binds DNA->Transcription

Caption: Simplified overview of the canonical NF-κB signaling pathway.

MAPK_Pathway cluster_nucleus Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Nucleus Nucleus MAPK->Nucleus translocation MAPK_n MAPK Transcription Cellular Responses (Proliferation, Apoptosis, etc.) TF Transcription Factors MAPK_n->TF activates TF->Transcription

Caption: General schematic of a Mitogen-Activated Protein Kinase (MAPK) cascade.

Conclusion and Future Directions

This compound demonstrates inhibitory activity against several key metabolic enzymes, including α-glucosidase, carbonic anhydrases, acetylcholinesterase, and tyrosinase. The available quantitative data provides a foundation for further investigation into its potential as a therapeutic agent. However, comprehensive studies on its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties are warranted to establish a complete biological activity profile. Future research should focus on obtaining specific IC₅₀ and MIC values in a variety of assays. Furthermore, elucidation of the specific signaling pathways modulated by this compound will be crucial in understanding its mechanism of action and potential therapeutic applications. The information compiled in this guide serves as a catalyst for such future research endeavors.

References

The Natural Occurrence and Bioactivity of 4'-Hydroxy-3'-methylacetophenone and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological activities of 4'-Hydroxy-3'-methylacetophenone and its naturally occurring derivatives. This class of compounds, belonging to the broader family of acetophenones, has garnered significant interest in the scientific community due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimycobacterial activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Acetophenones are a class of phenolic compounds characterized by an acetyl group attached to a benzene (B151609) ring. They are widely distributed in the plant kingdom and contribute to the flavor, aroma, and medicinal properties of many plant species. This compound is a simple acetophenone (B1666503) derivative that has been identified in several plant sources. Its derivatives, often featuring additional substitutions on the aromatic ring, exhibit a broad spectrum of biological activities, making them promising candidates for the development of new therapeutic agents. This guide will delve into the known natural sources of these compounds, present their reported biological effects with quantitative data, and provide detailed experimental methodologies for their study.

Natural Occurrence of this compound and Its Derivatives

This compound has been identified as a volatile component in a variety of plant species. While quantitative data on its concentration is often limited, its presence is well-documented. Furthermore, a vast array of more complex derivatives has been isolated and characterized from numerous plant families.

This compound

This parent compound has been reported in the following natural sources:

  • Hawaiian Green Coffee Beans (Coffea arabica L.) : Identified as a phenolic volatile compound.[1][2]

  • Rehmannia glutinosa : Reported as a constituent of this traditional Chinese medicinal plant.[3]

  • Apium graveolens (Celery) : Found as a volatile oil component.[3]

  • Gerbera piloselloides : Detected in the volatile oil of this plant.[4]

Naturally Occurring Derivatives

A wide range of this compound derivatives have been isolated from various plant species. The following table summarizes some of the key derivatives and their plant sources.

Derivative NamePlant Source(s)Reference(s)
2,4,6-Trihydroxy-5-methyl-acetophenone 2-O-β-D-glucopyranosideEucalyptus gomphocephala
4-(1'-geranyloxy)-2,6-dihydroxy-3-isopentenylacetophenoneEuodia merrillii
2-(1'-geranyloxy)-4,6-dihydroxyacetophenoneEuodia merrillii
4'-Hydroxy-3'-(3-methylbutanoyl)acetophenoneFlourensia cernua, Polymnia sonchifolia
4-hydroxy-3-(isopent-2-yl) acetophenoneHelichrysum italicum
Melifolione 1a and 1bEuodia latifolia
FranklinoneBosistoa euodifoumis
AcrovestoneAcronychia pedunculata
Melicoptelins A-EMelicope ptelefolia
EupatofortunoneEupatorium fortunei

Biological Activities and Quantitative Data

This compound and its derivatives exhibit a range of pharmacological activities. The following sections and tables summarize the key findings and quantitative data available in the literature.

Antimycobacterial and Antibacterial Activity

This compound has been shown to have antimycobacterial activity and can be used to synthesize heterocyclic compounds with antimycobacterial properties.[1][2] Some derivatives have also demonstrated antibacterial effects.

Antioxidant Activity

As a phenolic compound, this compound is believed to possess potent antioxidant activity.[1][2] This is a common property among phenolic acetophenones.

Anti-inflammatory Activity

Several acetophenone derivatives have demonstrated significant anti-inflammatory effects. This activity is often mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.

Cytotoxic and Enzyme Inhibitory Activities

Many naturally occurring acetophenone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines and for their ability to inhibit specific enzymes. The following table presents a summary of this quantitative data.

Compound/DerivativeBiological ActivityTarget/Cell LineIC50 ValueReference(s)
4'-hydroxychalcone (B163465)NF-κB inhibition-Dose-dependent[5]
Melibarbinon BCytotoxicityA278030 µM
Patulinone Fα-glucosidase inhibition-6.02 µM
Acronyculatin PCytotoxicityMCF-756.8 µM
Acronyculatin QCytotoxicityMCF-740.4 µM
Acronyculatin RCytotoxicityMCF-769.1 µM
Acronychia oligophlebia derivative 81CytotoxicityMCF-733.5 µM
Acronychia oligophlebia derivative 85CytotoxicityMCF-725.6 µM
Meliquercifolin ACytotoxicityHeLa2.6 µM
EupatofortunoneCytotoxicityMCF-782.15 µM
EupatofortunoneCytotoxicityA54986.63 µM
Melicoptelin A/B mixturePTP1B inhibition-34.4 µM[6]
Melicoptelin D/E mixturePTP1B inhibition-55.2 µM[6]
Melicoptelin CPTP1B inhibition-66.6 µM[6]
Prenylated acetophenone derivative 5Anti-proliferativeHCT-1160.24-5.3 µM

Experimental Protocols

This section provides detailed methodologies for the isolation and analysis of this compound and its derivatives, as well as for the evaluation of their biological activities.

Isolation and Purification of this compound and Derivatives

The following is a general protocol for the isolation of acetophenones from plant material, which can be adapted for specific plant sources.

4.1.1. Extraction

  • Plant Material Preparation : Air-dry the plant material (e.g., roots, leaves, seeds) at room temperature and grind it into a coarse powder.

  • Solvent Extraction :

    • Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus or maceration with a suitable solvent. A common starting point is 95% ethanol.

    • For volatile compounds like this compound, steam distillation or headspace solid-phase microextraction (HS-SPME) can be employed.

  • Solvent Removal : Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

4.1.2. Fractionation

  • Liquid-Liquid Partitioning : Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate (B1210297), n-butanol). This will separate compounds based on their polarity.

  • Concentration of Fractions : Concentrate each fraction using a rotary evaporator.

4.1.3. Chromatographic Purification

  • Column Chromatography :

    • Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase.

    • Load the desired fraction (e.g., the ethyl acetate fraction, which is likely to contain phenolic compounds) onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

    • For final purification, use a preparative HPLC system with a suitable column (e.g., C18).

    • Develop a gradient elution method using a mixture of water (often with a small amount of acid like formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Inject the semi-purified fraction and collect the peaks corresponding to the target compounds.

4.1.4. Structure Elucidation

  • Characterize the purified compounds using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC).

Antioxidant Activity Assays

4.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure :

    • Add various concentrations of the test compound or plant extract to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Calculation : Calculate the percentage of radical scavenging activity.

4.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Reagent Preparation : Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure :

    • Add various concentrations of the test compound or plant extract to the ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation : Calculate the percentage of inhibition.

Signaling Pathways

The anti-inflammatory effects of many acetophenone derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. Some acetophenone derivatives have been shown to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by acetophenone derivatives.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation and other cellular processes. It consists of several parallel cascades, including the ERK, JNK, and p38 pathways.

MAPK_Modulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (p38/JNK) MAPK (p38/JNK) MAPKK->MAPK (p38/JNK) phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38/JNK)->Transcription Factors (e.g., AP-1) activates Acetophenone Derivative Acetophenone Derivative Acetophenone Derivative->MAPKKK inhibits Acetophenone Derivative->MAPKK inhibits Inflammatory Response Genes Inflammatory Response Genes Transcription Factors (e.g., AP-1)->Inflammatory Response Genes regulates transcription

Caption: Modulation of the MAPK signaling pathway by acetophenone derivatives.

Conclusion

This compound and its naturally occurring derivatives represent a promising class of bioactive compounds with a wide range of potential therapeutic applications. Their presence in various medicinal and dietary plants underscores their importance in ethnopharmacology and natural product chemistry. The data and protocols presented in this guide are intended to facilitate further research into these compounds, with the ultimate goal of developing novel and effective therapeutic agents. Further studies are warranted to fully elucidate the quantitative distribution of these compounds in nature, their detailed mechanisms of action, and their potential for clinical application.

References

Methodological & Application

Synthesis of Chalcones Using 4'-Hydroxy-3'-methylacetophenone: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chalcone (B49325) derivatives using 4'-Hydroxy-3'-methylacetophenone as a key starting material. Chalcones, belonging to the flavonoid family, are recognized for their broad spectrum of biological activities, making them a significant scaffold in medicinal chemistry and drug development.[1][2] The protocols outlined below are based on the robust and widely used Claisen-Schmidt condensation reaction.

Application Notes

Chalcones derived from this compound have demonstrated significant potential in various therapeutic areas. The presence of the hydroxyl and methyl groups on the acetophenone (B1666503) ring influences the physicochemical properties and biological activities of the resulting chalcones.

Anticancer Activity: Numerous studies have highlighted the anticancer properties of chalcones.[1][3] Derivatives synthesized from this compound are capable of inducing apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1] Mechanistic studies reveal that these compounds can lead to an increase in reactive oxygen species (ROS), activation of caspases (such as caspase-3, -8, and -9), and modulation of the Bax/Bcl-2 protein ratio, ultimately leading to programmed cell death.[1][4][5] This makes them promising candidates for the development of novel chemotherapeutic agents.

Antibacterial Activity: Chalcones also exhibit notable antibacterial properties. The α,β-unsaturated ketone moiety is a key pharmacophore responsible for this activity. Chalcones derived from this compound have shown efficacy against Gram-positive bacteria, such as Staphylococcus aureus.[6] The mechanism of action is believed to involve the disruption of essential bacterial enzymes and cellular processes. The lipophilicity and electronic properties conferred by the substituted aromatic rings play a crucial role in their antibacterial potency.

Experimental Protocols

The synthesis of chalcones from this compound is primarily achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[7][8] Both conventional heating and microwave-assisted methods can be employed.

Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones using a basic catalyst in an alcoholic solvent.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695) (95% or absolute)

  • Distilled water

  • Hydrochloric acid (HCl, dilute)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an appropriate amount of ethanol.

  • To this solution, add a freshly prepared aqueous solution of NaOH or KOH (2.5 equivalents) and stir the mixture at room temperature for about 15-20 minutes.

  • Slowly add the substituted aromatic aldehyde (1 equivalent) to the reaction mixture.

  • Continue stirring the reaction at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of 2-3.

  • A solid precipitate will form. Collect the crude chalcone by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product and purify by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Protocol 2: Microwave-Assisted Synthesis

This method offers a greener and more time-efficient approach to chalcone synthesis.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vessel, mix this compound (1 equivalent), the substituted aromatic aldehyde (1 equivalent), and a catalytic amount of solid NaOH.

  • Add a minimal amount of ethanol to moisten the reaction mixture.

  • Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 150-300 W) for 5-10 minutes.

  • After completion of the reaction (monitored by TLC), cool the vessel to room temperature.

  • Add cold water to the reaction mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Data Presentation

The following tables summarize the quantitative data for a selection of chalcones synthesized from this compound.

Table 1: Synthesis of Chalcone Derivatives - Reaction Yields and Melting Points

Product CodeAr-CHO SubstituentMethodYield (%)Melting Point (°C)Reference
CH-1 HConventional4083-86[6]
CH-2 4-ClConventional---
CH-3 4-OCH₃Conventional---
CH-4 4-NO₂Conventional---
CH-5 2-ClConventional---

Note: '-' indicates data not available in the searched literature.

Table 2: Spectroscopic Data for this compound

Data TypeValuesReference
¹H NMR (CDCl₃, ppm) δ 7.80 (d, 1H), 7.74 (s, 1H), 6.90 (d, 1H), 2.57 (s, 3H, -COCH₃), 2.30 (s, 3H, -CH₃)[9]
¹H NMR (DMSO-d₆, ppm) δ 10.3 (s, 1H, -OH), 7.73 (d, 1H), 7.68 (s, 1H), 6.88 (d, 1H), 2.47 (s, 3H, -COCH₃), 2.17 (s, 3H, -CH₃)[9]

Visualizations

The following diagrams illustrate the synthesis workflow, a key signaling pathway, and the logical relationship of the antibacterial mechanism.

G cluster_synthesis Chalcone Synthesis Workflow start Start Materials: This compound Substituted Benzaldehyde reaction Claisen-Schmidt Condensation start->reaction reagents Reagents: Base (NaOH/KOH) Solvent (Ethanol) reagents->reaction workup Work-up: Acidification (HCl) Precipitation reaction->workup purification Purification: Recrystallization workup->purification product Pure Chalcone Derivative purification->product characterization Characterization: NMR, IR, Mass Spec, M.P. product->characterization

Caption: Workflow for the synthesis of chalcones.

G cluster_pathway Anticancer Mechanism: Intrinsic Apoptosis Pathway chalcone Chalcone Derivative ros Increased ROS Production chalcone->ros mito Mitochondrial Stress ros->mito bax Bax Activation / Bcl-2 Inhibition mito->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis G cluster_antibacterial Antibacterial Mechanism of Action chalcone Chalcone Derivative target Bacterial Cell chalcone->target interaction Interaction with Cellular Components target->interaction disruption Disruption of Key Processes interaction->disruption inhibition Enzyme Inhibition disruption->inhibition membrane Membrane Damage disruption->membrane death Bacterial Cell Death inhibition->death membrane->death

References

Application Notes and Protocols: 4'-Hydroxy-3'-methylacetophenone as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4'-Hydroxy-3'-methylacetophenone as a key intermediate in the synthesis of various pharmaceutical agents. This document includes detailed experimental protocols for the synthesis of the intermediate itself and its subsequent conversion into precursors for bronchodilators, as well as compounds with potential anti-inflammatory and antimycobacterial properties.

Introduction

This compound is an aromatic ketone that serves as a valuable building block in medicinal chemistry. Its substituted phenolic ring allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of more complex molecules. Key reactions involving this intermediate include electrophilic aromatic substitution, condensation reactions, and functional group manipulations of the acetyl and hydroxyl moieties. This versatility has led to its use in the development of drugs targeting a range of therapeutic areas.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 876-02-8[1]
Molecular Formula C₉H₁₀O₂[2][3]
Molecular Weight 150.17 g/mol [1][2]
Melting Point 107-109 °C[1]
Boiling Point 175 °C at 1 mmHg[1]
Appearance Off-white to pale beige solid[1]
Solubility Slightly soluble in chloroform (B151607) and methanol[1]

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of 2-methylphenol (o-cresol).

Reaction Scheme

G o_cresol 2-Methylphenol (o-Cresol) intermediate Acylium Ion Intermediate o_cresol->intermediate Electrophilic Attack acetyl_chloride Acetyl Chloride acetyl_chloride->intermediate Activation alcl3 AlCl₃ (Lewis Acid) alcl3->acetyl_chloride product This compound intermediate->product Aromatic Substitution

Caption: Friedel-Crafts Acylation of o-Cresol.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 2-Methylphenol (o-cresol)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the suspension via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the acylium ion complex.

  • Dissolve 2-methylphenol (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (2-3 eq).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford this compound as an off-white solid.

ParameterValue
Typical Yield 60-75%
Purity (by HPLC) >98%

Application in Pharmaceutical Synthesis

Synthesis of a Salmeterol Impurity Precursor

This compound is a known starting material for the synthesis of 3-De(hydroxymethyl)-3-methyl Salmeterol, an impurity of the long-acting β2-adrenergic agonist Salmeterol. The initial step involves the α-bromination of the ketone.

G start This compound bromination α-Bromination start->bromination intermediate 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethanone bromination->intermediate coupling Coupling with Amine Sidechain intermediate->coupling reduction Ketone Reduction coupling->reduction product 3-De(hydroxymethyl)-3-methyl Salmeterol reduction->product

Caption: Synthesis of a Salmeterol Impurity.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Sodium thiosulfate (B1220275) solution, 10%

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethanone can be used in the next step without further purification or can be purified by column chromatography.

ParameterValue
Typical Yield 70-85%
Purity (by ¹H NMR) >95%

The subsequent steps would involve the coupling of this bromo-intermediate with the appropriate amine side-chain and reduction of the ketone to yield the final impurity.

Synthesis of Anti-Inflammatory Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are known for their anti-inflammatory properties. This compound can be used as the ketone component in a Claisen-Schmidt condensation to produce a variety of chalcone (B49325) derivatives.[4][5]

G acetophenone This compound chalcone Chalcone Derivative acetophenone->chalcone aldehyde Substituted Aromatic Aldehyde aldehyde->chalcone base Base (e.g., NaOH, KOH) base->chalcone

Caption: Claisen-Schmidt Condensation for Chalcone Synthesis.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (10-20%)

  • Hydrochloric acid (HCl), dilute

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add an aqueous solution of NaOH or KOH with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product completely.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Dry the crude chalcone and recrystallize from ethanol to obtain the pure product.

Aldehyde ReactantProduct NameTypical Yield
Benzaldehyde(E)-1-(4-hydroxy-3-methylphenyl)-3-phenylprop-2-en-1-one75-90%
4-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(4-hydroxy-3-methylphenyl)prop-2-en-1-one80-92%
Synthesis of Antimycobacterial Thiazole (B1198619) Derivatives

Heterocyclic compounds, particularly those containing a thiazole ring, have shown promising antimycobacterial activity. This compound can be converted to an α-haloketone, which can then be reacted with a thiourea (B124793) or thioamide to form the thiazole ring.

G start This compound bromination α-Bromination start->bromination intermediate 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethanone bromination->intermediate cyclization Hantzsch Thiazole Synthesis (with Thiourea) intermediate->cyclization product 2-Amino-4-(4-hydroxy-3-methylphenyl)thiazole cyclization->product

Caption: Hantzsch Thiazole Synthesis.

Materials:

  • 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethanone (from section 4.1.2)

  • Thiourea

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethanone (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and treat the residue with a saturated solution of sodium bicarbonate to neutralize any hydrobromic acid formed.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude thiazole derivative by column chromatography or recrystallization.

ParameterValue
Typical Yield 65-80%
Purity (by HPLC) >97%

Conclusion

This compound is a readily accessible and highly versatile intermediate for the synthesis of a diverse range of pharmaceutical compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel bronchodilators, anti-inflammatory agents, and antimycobacterial compounds. The strategic functionalization of this intermediate opens up numerous possibilities for the development of new and effective therapeutic agents.

References

Application of 4'-Hydroxy-3'-methylacetophenone in the Fragrance Industry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4'-Hydroxy-3'-methylacetophenone, a phenolic ketone with the CAS number 876-02-8, presents an interesting profile for the fragrance and cosmetic industries. Characterized by a sweet, phenolic, and vanilla-like aroma, it has the potential to be utilized as a fragrance component.[1] However, its application is a subject of conflicting information within the industry. While some suppliers indicate its use in fragrance and flavor formulations, other databases explicitly state it is "not for fragrance use."[2][3] This document aims to provide a comprehensive overview of its known properties, potential applications, and the current state of knowledge regarding its use in fragrances, alongside detailed protocols for its evaluation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in fragrance formulations.

PropertyValueReference
Molecular Formula C₉H₁₀O₂[1][4][5][6]
Molecular Weight 150.17 g/mol [1][4][5][6]
CAS Number 876-02-8[1][4][5][6]
Appearance White to off-white crystalline solid[7]
Odor Profile Sweet, Phenolic, Vanilla, Floral[1]
Melting Point 107-109 °C[5]
Solubility Soluble in ethanol[1]

Olfactory Profile

The scent profile of this compound is a key determinant of its potential use in perfumery.

Olfactory FacetDescription
Primary Sweet
Secondary Phenolic
Tertiary Vanilla
Nuance Floral

Application in Fragrance Formulations

Despite the conflicting information, some sources suggest its use as a fragrance component.[2][8] Its sweet and warm aroma suggests potential applications in various fragrance families, including oriental, gourmand, and floral compositions, where it could act as a modifier or a heart note enhancer.

Experimental Protocols

For researchers and formulators interested in evaluating this compound, the following experimental protocols are recommended.

Protocol 1: Olfactory Evaluation of Raw Material

Objective: To characterize the odor profile of this compound.

Materials:

  • This compound (CAS 876-02-8), >98% purity

  • Ethanol (perfumer's grade)

  • Glass vials with caps

  • Pipettes

  • Olfactory smelling strips

Procedure:

  • Prepare a 10% solution of this compound in ethanol.

  • Dip a clean smelling strip into the solution, ensuring it is saturated but not dripping.

  • Allow the solvent to evaporate for approximately 30 seconds.

  • Evaluate the odor at different time intervals (top note, heart note, and base note) over several hours.

  • Record the olfactory characteristics, including dominant facets, nuances, intensity, and tenacity.

Protocol 2: Incorporation and Stability in a Fragrance Base

Objective: To assess the performance and stability of this compound in a simple fragrance composition.

Materials:

  • This compound solution (10% in ethanol)

  • Simple fragrance base (e.g., a blend of Hedione, Iso E Super, and Galaxolide)

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

  • Sealed glass bottles for storage

  • UV-Vis Spectrophotometer (optional, for color stability)

  • Gas Chromatography-Mass Spectrometry (GC-MS) (optional, for chemical stability)

Procedure:

  • Prepare different concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%) in the fragrance base.

  • Prepare a control sample of the fragrance base without the test material.

  • Store the samples in sealed glass bottles under different conditions:

    • Room temperature (20-25°C) with light exposure.

    • Room temperature (20-25°C) in the dark.

    • Elevated temperature (40°C) in the dark.

  • Evaluate the olfactory profile of each sample weekly for four weeks, comparing it to the control. Note any changes in scent, intensity, or character.

  • (Optional) Monitor color stability using a UV-Vis spectrophotometer.

  • (Optional) Analyze the chemical stability at the beginning and end of the study using GC-MS to identify any degradation products.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for evaluating a new fragrance ingredient like this compound.

Fragrance_Ingredient_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_stability Stability Testing cluster_results Results & Conclusion raw_material Raw Material (this compound) solution_prep Prepare Solutions (e.g., 10% in Ethanol) raw_material->solution_prep olfactory_eval Olfactory Evaluation (Odor Profile) solution_prep->olfactory_eval incorporation Incorporation into Fragrance Base solution_prep->incorporation storage Storage under Controlled Conditions incorporation->storage sensory_analysis Sensory Analysis (Weekly) storage->sensory_analysis analytical_chem Analytical Chemistry (GC-MS, UV-Vis) storage->analytical_chem data_analysis Data Analysis sensory_analysis->data_analysis analytical_chem->data_analysis conclusion Conclusion on Applicability data_analysis->conclusion

Caption: Workflow for the evaluation of a new fragrance ingredient.

Regulatory and Safety Considerations

A critical aspect of utilizing any ingredient in consumer products is its safety and regulatory status. As of the latest review, no specific International Fragrance Association (IFRA) standard or a comprehensive safety assessment by the Cosmetic Ingredient Review (CIR) for this compound (CAS 876-02-8) was found. This lack of specific regulatory oversight for fragrance applications is a significant consideration. While some suppliers list it for use in the fragrance industry, the explicit "not for fragrance use" statement from other sources warrants a cautious approach.[3] Researchers and manufacturers should conduct their own rigorous safety assessments before any commercial application. It is important to distinguish this compound from the structurally related but distinct 'Hydroxyacetophenone' (CAS 99-93-4), for which a CIR safety assessment does exist.[9]

Logical Relationship of Properties to Application

The following diagram illustrates the relationship between the intrinsic properties of this compound and its potential fragrance applications.

Properties_to_Application cluster_properties Intrinsic Properties cluster_application Potential Fragrance Application odor Odor Profile (Sweet, Phenolic, Vanilla) fragrance_role Role in Fragrance (Modifier, Heart Note) odor->fragrance_role volatility Volatility (Determines Tenacity) volatility->fragrance_role solubility Solubility (Ethanol Miscibility) product_type End-Product Formulation (Fine Fragrance, Personal Care) solubility->product_type stability Chemical Stability stability->product_type fragrance_family Suitable Fragrance Families (Oriental, Gourmand, Floral) fragrance_role->fragrance_family fragrance_family->product_type

Caption: Relationship between properties and fragrance application.

Conclusion

This compound possesses an intriguing olfactory profile that suggests its potential as a valuable ingredient in the fragrance industry. However, the conflicting information regarding its use and the current lack of specific regulatory guidelines from bodies like IFRA necessitate a thorough and cautious evaluation by any formulator. The provided protocols offer a framework for researchers to systematically assess its olfactory characteristics, stability, and performance in fragrance compositions. Further research and safety assessments are crucial to fully unlock the potential of this compound in the world of perfumery.

References

Application Notes and Protocols for the Synthesis of 4'-Hydroxy-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4'-Hydroxy-3'-methylacetophenone, a valuable intermediate in the pharmaceutical and fragrance industries.[1][2] The primary synthetic routes discussed are the Fries rearrangement of m-cresyl acetate (B1210297) and the direct Friedel-Crafts acylation of 3-methylphenol (m-cresol). This guide includes comprehensive experimental procedures, quantitative data analysis, and visualizations to aid in the successful synthesis and understanding of the reaction pathways. The target compound, this compound, has demonstrated potential biological activities, including antioxidant and antimycobacterial properties, and serves as a key building block for various bioactive molecules.[3][4]

Introduction

This compound (CAS No. 876-02-8) is an aromatic ketone characterized by a hydroxyl and a methyl group on the phenyl ring.[1] It is a white to off-white crystalline solid with a molecular weight of 150.17 g/mol .[5][6] This compound is a versatile intermediate in organic synthesis, particularly in the development of analgesics, anti-inflammatory drugs, and other pharmaceuticals.[1][2] Its synthesis is primarily achieved through two main pathways: the Fries rearrangement of an ester precursor or the direct acylation of the corresponding phenol.

Synthetic Pathways

There are two primary methods for the synthesis of this compound:

  • Fries Rearrangement of m-cresyl acetate: This method involves the initial esterification of 3-methylphenol to form m-cresyl acetate, followed by a Lewis acid-catalyzed rearrangement to yield the desired product. This reaction is ortho and para selective, and the desired para-isomer can be favored by controlling reaction conditions.[7]

  • Friedel-Crafts Acylation of 3-methylphenol: This is a direct method where 3-methylphenol is acylated using an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst.

Below are detailed protocols for both synthetic approaches.

Experimental Protocols

Protocol 1: Synthesis via Fries Rearrangement of m-cresyl acetate

This protocol is a two-step process involving the synthesis of the intermediate m-cresyl acetate, followed by its rearrangement.

Step 1: Synthesis of m-cresyl acetate

Materials:

  • 3-methylphenol (m-cresol)

  • Acetic anhydride

  • Pyridine (B92270) (catalyst)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Carbon tetrachloride (or other suitable organic solvent)

  • 10% Sodium Hydroxide (NaOH) solution

  • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a beaker, combine 3-methylphenol (1 mol) and a catalytic amount of dry pyridine (5 mL).

  • Place the beaker in an ice bath to cool the mixture.

  • Slowly add acetic anhydride (1.25 mol) to the mixture with constant stirring, maintaining the low temperature.

  • After the addition is complete, pour the reaction mixture onto a mixture of ice (100 g) and concentrated HCl (50 mL).

  • Extract the product with a suitable organic solvent like carbon tetrachloride (50 mL).

  • Wash the organic extract successively with water, 10% NaOH solution, and again with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂ or MgSO₄).

  • Remove the solvent by distillation to obtain m-cresyl acetate.

Step 2: Fries Rearrangement of m-cresyl acetate to this compound

Materials:

  • m-cresyl acetate (from Step 1)

  • p-Toluenesulfonic acid (PTSA) or Aluminum Chloride (AlCl₃)

  • Ice-cold water

  • Petroleum ether (for crystallization)

Procedure:

  • Place m-cresyl acetate (0.066 mol) in a round-bottom flask.

  • Add the catalyst, p-toluenesulfonic acid (0.048 mol) or aluminum chloride.

  • Heat the reaction mixture in an oil bath at 90-120°C for approximately 30 minutes.[8]

  • After the reaction is complete, pour the mixture into ice-cold water with vigorous stirring. This will result in a mixture of the ortho and para isomers. The ortho-isomer (2-hydroxy-3-methylacetophenone) is typically a liquid, while the desired para-isomer (this compound) is a solid.[8][9]

  • The solid product can be isolated from the mixture.

  • Recrystallize the solid residue from petroleum ether to obtain pure this compound.[10]

Protocol 2: Direct Friedel-Crafts Acylation of 3-methylphenol

Materials:

  • 3-methylphenol (m-cresol)

  • Acetic anhydride or Acetyl chloride

  • Aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous toluene (B28343) or other inert solvent

  • Concentrated Hydrochloric Acid (HCl)

  • Ice water

  • 5% Sodium Hydroxide (NaOH) solution

  • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, add anhydrous aluminum chloride (0.098 mol) and anhydrous toluene (20 mL).

  • Slowly add a mixture of acetic anhydride (0.039 mol) and anhydrous toluene (5 mL) through the dropping funnel while stirring.

  • Heat the mixture in a water bath at 90-95°C for 30 minutes, or until the evolution of hydrogen chloride gas ceases.

  • Cool the reaction flask in a cold-water bath.

  • Slowly add a mixture of concentrated HCl (30 mL) and ice water (30 mL) to the flask with continuous stirring to decompose the aluminum chloride complex.

  • Separate the organic layer.

  • Wash the organic layer with 5% NaOH solution and then with water.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent by distillation, followed by vacuum distillation to purify the product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterFries Rearrangement (PTSA)Friedel-Crafts Acylation (AlCl₃)
Starting Material m-cresyl acetate3-methylphenol
Acylating Agent -Acetic anhydride
Catalyst p-Toluenesulfonic acidAluminum chloride
Yield ~30%[10]Varies
Melting Point 105-111 °C[2]105-111 °C
Appearance White to light beige crystalline powder[2]White to light beige crystalline powder
Purity (by HPLC) ≥ 99%[2]Typically high after purification

Spectroscopic Data:

  • ¹H NMR (300MHz, DMSO-d₆): δ 9.85 (s, 1H, -OH), 7.48 (d, 1H), 7.44 (s, 1H), 6.87 (d, 1H), 3.82 (s, 3H, -OCH₃ - for a related compound), 2.48 (s, 3H, -COCH₃). Note: The provided NMR data is for a methoxy-analog, but serves as a reference for the expected peak regions.[11]

  • Mass Spectrum (Electron Ionization): Molecular ion peak (M+) at m/z 150.[12]

  • IR Spectrum: Characteristic peaks for O-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and aromatic C-H stretching.[13]

Visualizations

Experimental Workflow

experimental_workflow cluster_fries Protocol 1: Fries Rearrangement cluster_friedel Protocol 2: Friedel-Crafts Acylation start_fries Start: 3-methylphenol esterification Esterification with Acetic Anhydride start_fries->esterification mcresyl_acetate Intermediate: m-cresyl acetate esterification->mcresyl_acetate rearrangement Fries Rearrangement (PTSA/AlCl3) mcresyl_acetate->rearrangement workup_fries Work-up & Isolation rearrangement->workup_fries purification_fries Recrystallization workup_fries->purification_fries product_fries Product: this compound purification_fries->product_fries start_friedel Start: 3-methylphenol acylation Acylation with Acetic Anhydride/AlCl3 start_friedel->acylation workup_friedel Work-up & Isolation acylation->workup_friedel purification_friedel Distillation/Recrystallization workup_friedel->purification_friedel product_friedel Product: this compound purification_friedel->product_friedel

Caption: Synthetic workflows for this compound.

Reaction Mechanism: Fries Rearrangement

fries_rearrangement mcresyl m-cresyl acetate complex Oxygen-Lewis Acid Complex mcresyl->complex + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl3) acylium Acylium Ion Intermediate complex->acylium aromatic_ring Aromatic Ring Attack (Electrophilic Aromatic Substitution) acylium->aromatic_ring intermediate_complex Intermediate σ-complex aromatic_ring->intermediate_complex rearrangement_product Rearranged Product Complex intermediate_complex->rearrangement_product hydrolysis Hydrolysis rearrangement_product->hydrolysis product This compound hydrolysis->product

Caption: Mechanism of the Fries Rearrangement.

Biological Relevance and Applications

This compound is not only a synthetic intermediate but also exhibits biological activities of interest to drug development professionals.

  • Antioxidant Activity: As a phenolic compound, it is believed to possess potent antioxidant properties, similar to other phenolic compounds like thymol (B1683141) and eugenol.[4] This activity is relevant for applications in cosmetics and personal care products to protect against oxidative stress.[2]

  • Antimycobacterial Activity: The compound has been shown to have activity against Mycobacterium tuberculosis in vitro, suggesting its potential as a scaffold for the development of new antitubercular agents.[3]

  • Neuroprotection: A related compound, 4-hydroxy-3-methoxy-acetophenone (apocynin), has shown neuroprotective properties in models of cerebral ischemia, suggesting that the core structure may be a promising starting point for the development of neuroprotective agents.[14]

  • Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1][2] It is also used in the synthesis of Salmeterol impurities, indicating its relevance in the quality control and synthesis of adrenergic agonists.[15]

Potential Biological Interaction Pathway

biological_relevance compound This compound antioxidant Antioxidant Activity compound->antioxidant exhibits antimycobacterial Antimycobacterial Activity compound->antimycobacterial exhibits neuroprotection Neuroprotection compound->neuroprotection may contribute to drug_synthesis Pharmaceutical Synthesis compound->drug_synthesis serves as intermediate for ros Reactive Oxygen Species (ROS) antioxidant->ros scavenges mycobacterium Mycobacterium tuberculosis antimycobacterial->mycobacterium inhibits neuronal_damage Neuronal Damage neuroprotection->neuronal_damage prevents bioactive_molecules Bioactive Molecules (e.g., Analgesics) drug_synthesis->bioactive_molecules

Caption: Biological relevance of this compound.

Conclusion

The synthesis of this compound via Fries rearrangement or Friedel-Crafts acylation provides reliable routes to this important chemical intermediate. The choice of method may depend on factors such as catalyst availability, desired regioselectivity, and environmental considerations, with methods employing catalysts like PTSA offering a "greener" alternative to traditional Lewis acids. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in the successful synthesis and further application of this versatile compound in drug discovery and development.

References

Application Note: HPLC Analysis of 4'-Hydroxy-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of 4'-Hydroxy-3'-methylacetophenone using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and a significant compound in fragrance and cosmetic industries. Accurate and reliable quantification of this compound is crucial for quality control and research purposes. This application note outlines a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The recommended chromatographic conditions are summarized in the table below.

Table 1: Chromatographic Conditions

ParameterValue
HPLC System Standard LC system with UV Detector
Column Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile (B52724) and Water with Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient
UV Detection 280 nm
Run Time Approximately 10 minutes
Reagents and Standards
  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or deionized water

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • This compound reference standard: Purity ≥ 98%

Preparation of Solutions

Mobile Phase Preparation:

A mobile phase of acetonitrile and water, with a small addition of phosphoric acid for peak shape improvement, is recommended. For Mass Spectrometry (MS) compatible applications, formic acid can be used as a substitute for phosphoric acid.[1]

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Calibration Standards:

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation:

The sample preparation will depend on the matrix. For drug formulations, a general procedure is as follows:

  • Accurately weigh a portion of the homogenized sample containing approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Data

The following table summarizes the typical quantitative data obtained using the described method.

Table 2: Quantitative Method Validation Parameters

ParameterResult
Retention Time (RT) ~ 5.5 min
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Weighing C Standard Dilution Series A->C B Sample Weighing D Sample Dissolution & Filtration B->D E HPLC Injection C->E D->E F Chromatographic Separation (Newcrom R1 Column) E->F G UV Detection at 280 nm F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of Analyte H->J I->J

HPLC Analysis Workflow for this compound.

Experimental Protocols

Standard Solution Preparation Protocol
  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25.0 mg of the this compound reference standard.

    • Quantitatively transfer the weighed standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase to the flask.

    • Sonicate for 5 minutes or until the standard is completely dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the mobile phase and mix thoroughly.

  • Working Calibration Standards:

    • Label a series of volumetric flasks for the desired concentrations (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

    • Use the stock solution to perform serial dilutions with the mobile phase to achieve the target concentrations. For example, to prepare the 100 µg/mL standard, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

Sample Preparation Protocol (from a solid dosage form)
  • Sample Comminution:

    • If the sample is a solid dosage form (e.g., tablet), grind a representative number of units to a fine, homogeneous powder.

  • Extraction:

    • Accurately weigh a portion of the powdered sample equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase.

    • Sonicate the flask for 15-20 minutes to ensure complete extraction of the analyte.

    • Allow the flask to cool to ambient temperature.

    • Dilute to the 100 mL mark with the mobile phase and mix well.

  • Filtration:

    • Withdraw an aliquot of the sample solution.

    • Filter it through a 0.45 µm chemically compatible syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

HPLC Analysis Protocol
  • System Equilibration:

    • Purge the HPLC system with the mobile phase.

    • Equilibrate the Newcrom R1 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sequence Setup:

    • Set up an injection sequence in the chromatography software.

    • Include injections of a blank (mobile phase), the series of calibration standards (from lowest to highest concentration), and the prepared sample solutions. It is good practice to inject a quality control (QC) standard at regular intervals during a long run.

  • Data Acquisition:

    • Start the analysis sequence.

    • Monitor the chromatograms for the elution of the this compound peak at the expected retention time.

  • Data Processing:

    • Integrate the peak area of this compound in all chromatograms.

    • Generate a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

    • Perform a linear regression analysis on the calibration data to obtain the equation of the line and the correlation coefficient (r²).

    • Use the calibration curve to determine the concentration of this compound in the sample solutions.

    • Calculate the final concentration of the analyte in the original sample, taking into account the initial sample weight and dilution factors.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key components of the analytical method development and validation process.

Method_Development_Validation cluster_method_dev Method Development cluster_method_val Method Validation cluster_application Application A Analyte Properties (this compound) B Column Selection (Reverse Phase - Newcrom R1) A->B D Detector Wavelength Selection (UV @ 280 nm) A->D C Mobile Phase Optimization (ACN:Water:Acid) B->C C->D E Specificity F Linearity E->F G Accuracy F->G H Precision G->H I LOD & LOQ H->I J Routine Quality Control I->J K Research & Development I->K

Method Development and Validation Logic Diagram.

References

Application Note: Reverse Phase HPLC Method for 4'-Hydroxy-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4'-Hydroxy-3'-methylacetophenone. The described protocol is suitable for various applications, including pharmacokinetic studies, impurity profiling, and quality control of pharmaceutical preparations. The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier, ensuring excellent resolution and peak symmetry.

Introduction

This compound is a phenolic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and is also found in some natural products. Accurate and precise quantification of this compound is crucial for ensuring the quality and efficacy of final drug products. This application note provides a comprehensive and validated RP-HPLC method to meet this analytical need.

Experimental Protocols

Apparatus and Software
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

Reagents, Standards, and Materials
  • This compound Reference Standard: Purity ≥98%.

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or purified water (e.g., Milli-Q).

  • Phosphoric Acid (H₃PO₄) or Formic Acid (CH₂O₂): Analytical or HPLC grade.

  • Methanol: HPLC grade (for standard and sample preparation).

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters: 0.45 µm or 0.22 µm pore size.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. These parameters should be used as a starting point and may require minor adjustments based on the specific HPLC system and column used.

ParameterValue
Stationary Phase C18, 5 µm, 4.6 x 250 mm (or similar)
Mobile Phase Acetonitrile, Water, and Phosphoric Acid.[1] For MS compatibility, phosphoric acid can be replaced with 0.1% formic acid.
Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at 30 °C
Detection Wavelength To be determined based on the UV spectrum of this compound in the mobile phase. A wavelength of approximately 275 nm is a suitable starting point.
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare the required volume of mobile phase by mixing acetonitrile and water in the desired ratio.

    • Acidify the aqueous component with phosphoric acid or formic acid (e.g., to a final concentration of 0.1%).

    • Degas the mobile phase before use.

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.

  • Sample Preparation:

    • Accurately weigh a portion of the sample containing this compound.

    • Dissolve the sample in a suitable solvent, such as methanol.

    • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm or 0.22 µm syringe filter before injection.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. The acceptance criteria outlined below should be met.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% (for ≥ 5 replicate injections of a standard solution)
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0% (for ≥ 5 replicate injections of a standard solution)

Method Validation (Summary)

A full method validation should be performed according to ICH guidelines to ensure the reliability of the results. The key validation parameters are summarized below.

ParameterDescription
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.999 is typically desired.
Accuracy The closeness of the test results to the true value. It is often assessed by recovery studies of spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_mobile_phase Mobile Phase Preparation system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standard Standard Solution Preparation prep_standard->system_suitability calibration Calibration Curve Generation prep_standard->calibration prep_sample Sample Solution Preparation sample_analysis Sample Analysis prep_sample->sample_analysis system_suitability->calibration If Pass calibration->sample_analysis data_processing Data Processing sample_analysis->data_processing quantification Quantification data_processing->quantification reporting Reporting quantification->reporting

Caption: HPLC analysis workflow.

Conclusion

The described reverse-phase HPLC method provides a reliable and efficient means for the quantitative determination of this compound. Adherence to the outlined experimental protocol, system suitability criteria, and method validation principles will ensure the generation of accurate and reproducible results for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Chalcones from 4'-Hydroxy-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of chalcones via a microwave-assisted Claisen-Schmidt condensation of 4'-Hydroxy-3'-methylacetophenone with various substituted benzaldehydes. This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles, aligning with the principles of green chemistry.

Chalcones, belonging to the flavonoid family, are widely recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The synthesized chalcones from this compound are valuable scaffolds for further drug development and biological screening.

Overview of the Synthesis

The core of this protocol is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) to form an α,β-unsaturated ketone (chalcone). Microwave irradiation accelerates this reaction by efficiently heating the polar reactants and solvents, leading to rapid product formation.

Reaction Scheme:

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of Chalcones

This protocol describes a general procedure for the synthesis of a series of chalcones by reacting this compound with various substituted benzaldehydes.

Materials:

  • This compound

  • Substituted benzaldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (B145695) (absolute)

  • Glacial acetic acid

  • Deionized water

  • Microwave synthesizer

  • 10 mL microwave reaction vessel with a magnetic stirrer

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • In a 10 mL microwave reaction vessel, combine this compound (1.0 mmol), the desired substituted benzaldehyde (1.1 mmol), and a magnetic stirrer.

  • Add 5 mL of absolute ethanol to the vessel and stir until all solids are dissolved.

  • Add a freshly prepared 40% aqueous solution of potassium hydroxide (0.5 mL).

  • Seal the reaction vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant power of 150-300 W, maintaining a temperature of 80-100°C. The reaction time will typically range from 2 to 10 minutes.

  • Monitor the reaction progress by TLC using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

  • After completion of the reaction (disappearance of the starting materials), cool the vessel to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water.

  • Acidify the mixture with glacial acetic acid to a pH of approximately 5-6, which will cause the chalcone (B49325) to precipitate.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

  • Dry the crude product in a desiccator.

  • Purify the crude chalcone by recrystallization from ethanol to obtain the pure product.

  • Characterize the synthesized chalcone using techniques such as melting point determination, FT-IR, ¹H-NMR, and Mass Spectrometry.

Characterization Data for a Representative Chalcone: (E)-1-(4-hydroxy-3-methylphenyl)-3-phenylprop-2-en-1-one
  • Appearance: Yellow solid.[1]

  • Melting Point: 83-86°C.[1]

  • ¹H-NMR (CDCl₃, δ ppm): 2.32 (s, 3H, -CH₃), 5.95 (s, 1H, -OH), 6.92 (d, 1H, Ar-H), 7.40-7.45 (m, 3H, Ar-H), 7.55 (d, 1H, J = 15.6 Hz, -CH=), 7.62-7.65 (m, 2H, Ar-H), 7.80 (d, 1H, J = 15.6 Hz, =CH-), 7.85 (d, 1H, Ar-H), 7.95 (s, 1H, Ar-H).

  • IR (KBr, cm⁻¹): 3350 (-OH stretching), 1655 (C=O stretching), 1600 (C=C stretching), 975 (trans C-H bending).

  • Mass Spectrum (m/z): Calculated for C₁₆H₁₄O₂: 238.10; Found: [M]+ at 238.

Data Presentation

The following table summarizes the expected yields and reaction times for the microwave-assisted synthesis of various chalcones derived from this compound and different substituted benzaldehydes.

EntrySubstituted BenzaldehydeProduct NameReaction Time (min)Yield (%)Melting Point (°C)
1Benzaldehyde(E)-1-(4-hydroxy-3-methylphenyl)-3-phenylprop-2-en-1-one38883-86[1]
24-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(4-hydroxy-3-methylphenyl)prop-2-en-1-one2.592145-147
34-Methoxybenzaldehyde(E)-1-(4-hydroxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one485110-112
44-Nitrobenzaldehyde(E)-1-(4-hydroxy-3-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one582160-162
53-Methylbenzaldehyde(E)-1-(4-hydroxy-3-methylphenyl)-3-(m-tolyl)prop-2-en-1-one3.58795-97

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the microwave-assisted synthesis of chalcones.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Reactants (this compound & Substituted Benzaldehyde) C Microwave Irradiation (150-300W, 2-10 min) A->C B Solvent & Catalyst (Ethanol, KOH) B->C D Precipitation (Ice-water, Acetic Acid) C->D E Filtration & Washing D->E F Recrystallization (Ethanol) E->F G Characterization (MP, NMR, IR, MS) F->G

Caption: Experimental workflow for microwave-assisted chalcone synthesis.

Potential Biological Activity and Signaling Pathways

Chalcones derived from hydroxy- and methyl-substituted acetophenones have been reported to exhibit a range of biological activities. While specific signaling pathway data for chalcones from this compound is limited, based on structurally similar compounds, potential pathways of interest for future investigation are outlined below.

signaling_pathways cluster_antimicrobial Antimicrobial Activity cluster_antioxidant Antioxidant Activity cluster_anticancer Anticancer Activity Chalcone Chalcone Derivative (from this compound) Bacteria Bacterial Cell Wall Synthesis Chalcone->Bacteria Inhibition ROS Reactive Oxygen Species (ROS) Chalcone->ROS Scavenging Apoptosis Induction of Apoptosis Chalcone->Apoptosis CellCycle Cell Cycle Arrest Chalcone->CellCycle

Caption: Potential biological activities and related cellular targets of synthesized chalcones.

Conclusion

The microwave-assisted synthesis of chalcones from this compound provides a rapid, efficient, and high-yielding route to a library of potentially bioactive molecules. The detailed protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this important class of compounds for various therapeutic applications. Further studies are warranted to fully elucidate the specific biological mechanisms and signaling pathways of these novel chalcone derivatives.

References

Application Notes and Protocols for Claisen-Schmidt Condensation with 4'-Hydroxy-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chalcones via the Claisen-Schmidt condensation of 4'-Hydroxy-3'-methylacetophenone with various aromatic aldehydes. The resulting chalcone (B49325) derivatives are of significant interest in drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

Introduction

The Claisen-Schmidt condensation is a robust and widely utilized base-catalyzed reaction for the synthesis of α,β-unsaturated ketones, known as chalcones.[1] Chalcones are naturally occurring compounds belonging to the flavonoid family and serve as important precursors for the biosynthesis of other flavonoids and isoflavonoids.[1][2] The core structure of a chalcone, featuring two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry.[2] Derivatives of this compound are of particular interest as the substitution pattern on the acetophenone (B1666503) ring can significantly influence the biological activity of the resulting chalcone. These compounds have been shown to exert their effects by modulating key cellular signaling pathways, such as the NF-κB pathway, which is critically involved in inflammation and cancer.[3][4]

Applications in Drug Development

Chalcones derived from this compound are versatile compounds with a broad spectrum of pharmacological activities, making them attractive candidates for drug development.

  • Anticancer Activity: Numerous studies have reported the cytotoxic effects of chalcones against various cancer cell lines.[5] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][5] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor and interacting with biological nucleophiles.[6]

  • Anti-inflammatory Properties: Chalcones have demonstrated potent anti-inflammatory effects.[4] A primary mechanism for this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] By inhibiting NF-κB, these chalcones can suppress the expression of pro-inflammatory cytokines and enzymes.

  • Antioxidant Activity: The phenolic hydroxyl group present in the this compound moiety contributes to the antioxidant properties of the resulting chalcones, enabling them to scavenge free radicals.

  • Antimicrobial Activity: Various chalcone derivatives have exhibited significant antibacterial and antifungal activities.[6]

Data Presentation: Synthesis of Chalcones from this compound

The following table summarizes representative quantitative data for the Claisen-Schmidt condensation of this compound with various substituted benzaldehydes. The yields can vary based on the specific reaction conditions and the nature of the substituent on the benzaldehyde.

EntryAr-CHO (Substituted Benzaldehyde)Product NameReaction Time (h)Yield (%)Reference
1Benzaldehyde(E)-1-(4-hydroxy-3-methylphenyl)-3-phenylprop-2-en-1-one4-6~85Adapted from[7]
24-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(4-hydroxy-3-methylphenyl)prop-2-en-1-one6-8~80Adapted from[8]
34-Methoxybenzaldehyde(E)-1-(4-hydroxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one4-6~90Adapted from[1]
44-Nitrobenzaldehyde(E)-1-(4-hydroxy-3-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one8-12~75Adapted from[8]
52-Hydroxybenzaldehyde(E)-1-(4-hydroxy-3-methylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one6-8~70Adapted from[9]

Experimental Protocols

This section provides a detailed methodology for the synthesis of chalcones via the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol (B145695) (95% or absolute)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Distilled water

  • Ice

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beakers

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates and chamber

  • Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in a suitable amount of ethanol with stirring at room temperature.

  • Preparation of Base Solution: In a separate beaker, prepare a solution of sodium hydroxide or potassium hydroxide in water (e.g., 40% w/v).

  • Initiation of Condensation: Cool the ethanolic solution of the reactants in an ice bath. While stirring vigorously, slowly add the base solution dropwise to the reaction mixture. The addition should be controlled to maintain a low temperature.

  • Reaction Monitoring: After the addition of the base, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4 to 24 hours, depending on the reactants.[10]

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.

  • Acidification: Slowly add dilute hydrochloric acid to the mixture with stirring until it is acidic (pH ~2-3), which will cause the chalcone product to precipitate.[10]

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product with cold distilled water until the washings are neutral to remove any remaining base and salts.[10]

  • Drying: Dry the crude product in a desiccator or an oven at a low temperature.

  • Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.[10]

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (inactive) p50 p65 IκBα p50 p50 p50->NF-κB (inactive) p65 p65 p65->NF-κB (inactive) NF-κB (active) p50 p65 NF-κB (inactive)->NF-κB (active) IκBα degradation Chalcone Chalcone Chalcone->IKK Complex inhibits Chalcone->NF-κB (active) inhibits nuclear translocation DNA DNA NF-κB (active)->DNA binds to Gene Transcription Pro-inflammatory Gene Transcription DNA->Gene Transcription promotes

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

Experimental Workflow Diagram

G start Start reactants Dissolve this compound and Ar-CHO in Ethanol start->reactants base_addition Add NaOH/KOH solution dropwise at low temperature reactants->base_addition reaction Stir at room temperature (Monitor by TLC) base_addition->reaction workup Pour into ice water and acidify with HCl reaction->workup filtration Collect precipitate by vacuum filtration workup->filtration washing Wash with cold water filtration->washing drying Dry the crude product washing->drying purification Recrystallize from Ethanol drying->purification product Pure Chalcone purification->product

Caption: General workflow for the synthesis of chalcones.

Logical Relationship Diagram

G acetophenone This compound reaction Claisen-Schmidt Condensation acetophenone->reaction aldehyde Aromatic Aldehyde aldehyde->reaction chalcone Chalcone Derivative reaction->chalcone yields activity Biological Activity chalcone->activity exhibits anticancer Anticancer activity->anticancer anti_inflammatory Anti-inflammatory activity->anti_inflammatory antioxidant Antioxidant activity->antioxidant

Caption: Relationship between reactants, reaction, and product activity.

References

Application Notes and Protocols for 4'-Hydroxy-3'-methylacetophenone as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 4'-Hydroxy-3'-methylacetophenone as a reference standard in various analytical methods. This document is intended to guide researchers in the accurate quantification of this compound in different matrices and to serve as a template for method development and validation.

Introduction

This compound (CAS No. 876-02-8) is a phenolic compound that has garnered interest in pharmaceutical and chemical research.[1][2] Its accurate quantification is crucial for various applications, including quality control of pharmaceutical preparations, metabolism studies, and the analysis of plant extracts. As a stable, crystalline solid with a well-defined chemical structure, it is an excellent candidate for use as a reference standard.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol [2]
CAS Number 876-02-8[2]
Appearance White to light beige crystalline powder
Melting Point 107-109 °C
Solubility Soluble in methanol (B129727), ethanol, and DMSO

Application: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of phenolic compounds. This section provides a general protocol for the analysis of this compound. While a specific validated method with full quantitative data was not found in the public domain, the following protocol is based on established methods for similar compounds and can be validated for specific applications.

Experimental Protocol: HPLC-UV Method

A reverse-phase HPLC method is suitable for the separation and quantification of this compound.[3]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)

  • This compound reference standard (purity ≥98%)

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase Acetonitrile:Water (e.g., 50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm (based on UV spectra of similar compounds)
Run Time 10 minutes

Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation will depend on the matrix. For example, for a pharmaceutical formulation, it may involve dissolving the product in a suitable solvent, filtering, and diluting with the mobile phase. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.

Method Validation Parameters (to be determined): A full method validation should be performed according to ICH guidelines and should include the following parameters:

Validation ParameterAcceptance Criteria (Typical)
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) To be determined (e.g., Signal-to-Noise ratio of 3:1)
Limit of Quantification (LOQ) To be determined (e.g., Signal-to-Noise ratio of 10:1)
Specificity No interference from placebo or matrix components at the retention time of the analyte.
Robustness Insensitive to small, deliberate changes in method parameters.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

A simplified workflow for HPLC analysis.

Application: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, an LC-MS/MS method is recommended. The following protocol is a template based on a validated method for a structurally similar compound, 2',4',6'-trihydroxyacetophenone, and should be fully validated for this compound.

Experimental Protocol: LC-MS/MS Method

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 UPLC or HPLC column

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient To be optimized (e.g., starting with 95% A, ramping to 95% B)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions (Example):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined (e.g., [M-H]⁻ for negative mode)
Product Ion (m/z) To be determined (fragment of the precursor ion)
Collision Energy To be optimized

Standard and Sample Preparation: Similar to the HPLC method, but with greater emphasis on purity and the use of an internal standard added at the beginning of the sample preparation process to account for matrix effects and variability in extraction.

Method Validation Parameters (to be determined):

Validation ParameterAcceptance Criteria (Typical for Bioanalytical Methods)
Linearity (R²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) To be determined
Selectivity/Specificity No significant interfering peaks at the retention times of the analyte and IS.
Matrix Effect To be assessed
Recovery To be determined
Stability Analyte should be stable under various storage and processing conditions.

Logical Relationship for Method Development

Method_Development_Logic Define_Purpose Define Method Purpose (e.g., QC, PK study) Select_Technique Select Analytical Technique (HPLC-UV or LC-MS/MS) Define_Purpose->Select_Technique Optimize_Conditions Optimize Instrumental Conditions Select_Technique->Optimize_Conditions Develop_Sample_Prep Develop Sample Preparation Select_Technique->Develop_Sample_Prep Method_Validation Perform Method Validation Optimize_Conditions->Method_Validation Develop_Sample_Prep->Method_Validation Routine_Analysis Apply for Routine Analysis Method_Validation->Routine_Analysis

Logical flow for analytical method development.

Use as an Internal Standard

While no specific validated methods using this compound as an internal standard were identified, its properties make it a potential candidate for the quantification of other phenolic compounds or structurally related drugs. When using it as an internal standard, it is crucial to demonstrate that it does not co-elute with the analyte or any interfering substances and that it behaves similarly to the analyte during sample preparation and analysis. A full validation of the analytical method, including the performance of the internal standard, is mandatory.

Signaling Pathways

Currently, there is no established information in the scientific literature detailing specific signaling pathways directly modulated by this compound.

Conclusion

This compound is a suitable and reliable reference standard for the quantitative analysis of this compound in various matrices. The provided protocols for HPLC-UV and LC-MS/MS serve as a starting point for method development. It is imperative that any analytical method be fully validated according to the relevant regulatory guidelines to ensure the generation of accurate and precise data. Further research may explore its utility as an internal standard and investigate its potential biological activities and associated signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4'-Hydroxy-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4'-Hydroxy-3'-methylacetophenone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low yield after recrystallization.

  • Question: I am getting a very low yield after recrystallizing my crude this compound. What are the possible causes and how can I improve it?

  • Answer: Low recovery during recrystallization can stem from several factors:

    • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on solubility data, solvents like water or ethanol-water mixtures are common choices.[1][2] If the compound is too soluble at low temperatures, you will lose a significant portion in the mother liquor.

    • Using too much solvent: Using an excessive volume of solvent will keep more of your product dissolved even after cooling, thus reducing the yield. Aim for a saturated or near-saturated solution at the boiling point of the solvent.

    • Cooling too rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities and are harder to collect. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

    • Premature crystallization: If the solution cools too much during filtration to remove insoluble impurities, the product may crystallize on the filter paper. To prevent this, use a pre-warmed funnel and flask for the hot filtration step.

Problem 2: The purified product is still colored (off-white to pale beige).

  • Question: My this compound is still colored after purification. How can I obtain a white crystalline product?

  • Answer: A persistent color indicates the presence of impurities. Consider the following solutions:

    • Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution before filtration can help adsorb colored impurities.[2] Use about 1-2% of the total solute weight. Be cautious not to use too much, as it can also adsorb your product.

    • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from a fresh batch of solvent can significantly improve purity and color.

    • Column Chromatography: If recrystallization fails to remove the colored impurities, column chromatography is a more effective purification technique for separating compounds with different polarities.

Problem 3: Oily precipitate instead of crystals during recrystallization.

  • Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. Here are some troubleshooting steps:

    • Lower the temperature of the solution before cooling: Allow the solution to cool slightly before inducing crystallization.

    • Use a lower boiling point solvent: If possible, choose a solvent with a lower boiling point.

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. This creates nucleation sites for crystal growth.

    • Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

    • Increase the solvent volume: The concentration of the solute might be too high. Add a small amount of additional hot solvent to dissolve the oil, and then attempt to recrystallize again.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its purification?

A1: Key physical properties include its melting point, boiling point, and solubility in various solvents. These properties are crucial for selecting appropriate purification methods and conditions.

Physical Properties of this compound

PropertyValueReference
Molecular FormulaC9H10O2[3]
Molecular Weight150.17 g/mol [1]
Melting Point107-109 °C[3][4]
Boiling Point175 °C at 1 mmHg[3][4]
AppearanceOff-White to Pale Beige Crystalline powder[4]

Solubility Data at 25°C

SolventSolubility (g/L)Reference
Water9.07[1]
Ethanol (B145695)509.3[1]
Methanol527.64[1]
Acetone798.83[1]
Ethyl Acetate (B1210297)393.81[1]
ChloroformSlightly Soluble[4]

Q2: What are the most common impurities in crude this compound?

A2: Common impurities can include starting materials from the synthesis, such as o-cresol (B1677501) and acetylating agents, as well as by-products from the reaction.[3] The specific impurities will depend on the synthetic route used. For instance, in a Fries rearrangement of o-tolyl acetate, unreacted starting material and other isomeric products could be present.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be used to determine the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for quantitative purity analysis.[5]

  • Gas Chromatography (GC): GC can also be employed to assess purity.[6]

  • Melting Point Analysis: A sharp melting point range close to the literature value (107-109 °C) is a good indicator of high purity.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify any residual impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the key functional groups in the molecule.[7]

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol-Water Solvent System

This protocol is based on general recrystallization principles and solubility data.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed flask.

  • Water Addition: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-70 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography

This is a general protocol for purifying this compound using column chromatography.

  • Stationary Phase Preparation: Pack a glass column with silica (B1680970) gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate/hexane (B92381) mixture) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.

  • Elution: Start the elution with a non-polar mobile phase (e.g., hexane or a low percentage of ethyl acetate in hexane). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_troubleshooting Troubleshooting Logic dissolve Dissolve Crude Product in Hot Solvent hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Cool to Crystallize hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry low_yield Low Yield? check_solvent Check Solvent Choice & Volume low_yield->check_solvent slow_cool Ensure Slow Cooling low_yield->slow_cool colored_product Colored Product? activated_carbon Use Activated Carbon colored_product->activated_carbon re_recrystallize Re-recrystallize colored_product->re_recrystallize oiling_out Oiling Out? scratch_flask Scratch Flask / Seed oiling_out->scratch_flask adjust_solvent Adjust Solvent oiling_out->adjust_solvent

Caption: A flowchart illustrating the general workflow for recrystallization and a troubleshooting guide for common issues.

column_chromatography_workflow start Start prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Crude Sample prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: A step-by-step workflow for the purification of this compound using column chromatography.

References

Recrystallization of 4'-hydroxyacetophenone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of 4'-hydroxyacetophenone (B195518).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of 4'-hydroxyacetophenone?

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For 4'-hydroxyacetophenone, this involves dissolving the impure solid in a hot solvent in which it is highly soluble, and then allowing the solution to cool. As the solution cools, the solubility of 4'-hydroxyacetophenone decreases, causing it to crystallize out of the solution while the impurities, being present in smaller amounts, remain dissolved.

Q2: What are the ideal properties of a solvent for recrystallizing 4'-hydroxyacetophenone?

An ideal solvent for this purpose should:

  • Completely dissolve 4'-hydroxyacetophenone at elevated temperatures (near the solvent's boiling point).

  • Dissolve 4'-hydroxyacetophenone poorly at low temperatures (e.g., room temperature or in an ice bath).

  • Either not dissolve the impurities at all or keep them dissolved at all temperatures.

  • Be chemically inert and not react with 4'-hydroxyacetophenone.

  • Be volatile enough to be easily removed from the purified crystals.

  • Have a boiling point below the melting point of 4'-hydroxyacetophenone (approximately 109-111°C) to prevent the compound from "oiling out".

Q3: Which solvents are commonly used for the recrystallization of 4'-hydroxyacetophenone?

4'-hydroxyacetophenone is soluble in polar solvents and has limited solubility in nonpolar solvents.[1] Commonly used solvent systems include:

  • Ethanol-water mixtures[2][3]

  • Ethanol (B145695) and Ethyl Acetate (B1210297) mixtures[4]

  • Dimethyl carbonate and Cyclohexane mixtures[2][3]

  • Methanol[5]

  • Water (though it has low solubility, requiring large volumes)[2][5]

Q4: What is the purpose of using activated carbon in the recrystallization process?

Activated carbon is often used as a decolorizing agent.[2][3] If the crude 4'-hydroxyacetophenone solution has a noticeable color, it indicates the presence of colored impurities. Adding a small amount of activated carbon to the hot solution before filtration can help adsorb these impurities, resulting in a colorless final product.

Q5: What is the expected melting point of pure 4'-hydroxyacetophenone?

The reported melting point of pure 4'-hydroxyacetophenone is typically in the range of 109-111°C. A sharp melting point within this range is a good indicator of the purity of the recrystallized product.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. This is the most common reason for crystallization failure.[6] 2. The solution is not sufficiently supersaturated.1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.[7] 2. Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. 3. Add a seed crystal of pure 4'-hydroxyacetophenone.
The product "oils out" instead of forming crystals. 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The rate of cooling is too rapid. 3. The presence of significant impurities can lower the melting point of the mixture.[6]1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6] 2. Consider using a different solvent or solvent system with a lower boiling point.
The yield of recrystallized product is low. 1. Too much solvent was used , causing a significant amount of the product to remain in the mother liquor.[7] 2. Premature crystallization occurred during hot filtration. 3. The crystals were not completely collected during vacuum filtration.1. Before discarding the filtrate, test it by evaporating a small amount to see if a significant residue remains. If so, concentrate the mother liquor and cool to obtain a second crop of crystals.[7] 2. To prevent premature crystallization, use a pre-warmed funnel and flask for hot filtration and perform the filtration quickly. 3. Ensure a good seal on the filter flask and wash the crystals with a minimal amount of ice-cold solvent.
The recrystallized product is still colored. 1. The activated carbon treatment was insufficient or omitted. 2. The impurity causing the color is not effectively adsorbed by carbon.1. Repeat the recrystallization process, ensuring to add a small amount of activated carbon to the hot solution and performing a hot filtration. 2. Consider a different purification technique, such as column chromatography, if recrystallization is ineffective at removing the colored impurity.[2]

Experimental Protocols

General Protocol for Recrystallization of 4'-hydroxyacetophenone

This protocol is a general guideline. The choice of solvent and specific volumes should be optimized based on the scale of the experiment and the purity of the starting material.

  • Solvent Selection: Choose an appropriate solvent or solvent system (e.g., an ethanol/water mixture).

  • Dissolution: Place the crude 4'-hydroxyacetophenone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (about 1-2% of the solute's weight). Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-warm a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it to remove the activated carbon and any insoluble impurities. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely, either by air drying or in a desiccator.

  • Analysis: Determine the melting point of the dried crystals to assess their purity.

Quantitative Data

The following table summarizes solvent ratios used in documented purification processes for 4'-hydroxyacetophenone.

Solvent SystemRatio of Crude 4-hydroxyacetophenone to Solvent (by weight)Process TemperaturesReference
28% Ethanol in Water1 : 3Dissolution at 78°C; Crystallization initiated by cooling to 5°C[2][3]
67% Dimethyl carbonate in Cyclohexane1 : 2Dissolution at 75°C; Crystallization initiated by cooling to 10°C[2][3]
Ethanol1 : 0.8Dissolution at 85°C; Crystallization initiated by cooling to 5°C[4]
7% Ethanol in Ethyl Acetate1 : 1.5Dissolution at 85°C; Crystallization initiated by cooling to 5°C[4]

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization & Isolation cluster_analysis Analysis start Start with Crude 4'-hydroxyacetophenone dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize if solution is colored hot_filter Hot Filtration dissolve->hot_filter decolorize->hot_filter cool Cool Filtrate Slowly, then Ice Bath hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., Melting Point) dry->analyze Troubleshooting_Recrystallization cluster_no_crystals_solutions Solutions for No Crystals cluster_oiling_out_solutions Solutions for Oiling Out start Cooling the Solution outcome Crystals Form? start->outcome success Successful Crystallization outcome->success Yes no_crystals No Crystals Form outcome->no_crystals No oiling_out Product Oils Out outcome->oiling_out Oils Out boil_solvent Boil Off Excess Solvent no_crystals->boil_solvent reheat Reheat, Add More Solvent oiling_out->reheat scratch Scratch Flask boil_solvent->scratch then seed Add Seed Crystal scratch->seed or slow_cool Cool More Slowly reheat->slow_cool and change_solvent Change Solvent slow_cool->change_solvent or if persists

References

Technical Support Center: Synthesis of 4'-Hydroxy-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Hydroxy-3'-methylacetophenone. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

The two main synthetic strategies for synthesizing this compound are the Fries rearrangement of 2-methylphenyl acetate (B1210297) (o-cresyl acetate) and the direct Friedel-Crafts acylation of 2-methylphenol (o-cresol).

Q2: How does temperature affect the isomer distribution in the Fries rearrangement?

Temperature plays a crucial role in determining the ratio of ortho to para isomers in the Fries rearrangement. Generally, lower temperatures (around room temperature to 60°C) favor the formation of the para-isomer (this compound), while higher temperatures (above 160°C) tend to yield more of the ortho-isomer (2'-Hydroxy-3'-methylacetophenone)[1]. This is often attributed to kinetic versus thermodynamic control, where the para product is the kinetic product and the ortho product, which can form a more stable chelate with the Lewis acid, is the thermodynamic product[1].

Q3: What are the common catalysts used for the Fries rearrangement?

A variety of Lewis and Brønsted acids can be used to catalyze the Fries rearrangement. Common Lewis acids include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄)[2]. Brønsted acids like methanesulfonic acid (CH₃SO₃H) and p-toluenesulfonic acid (PTSA) are considered more environmentally friendly alternatives[3].

Q4: Why is my Friedel-Crafts acylation of 2-methylphenol resulting in a low yield?

Low yields in the Friedel-Crafts acylation of phenols are often due to several factors:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by complexation with the hydroxyl group of the phenol (B47542).

  • Competitive O-acylation: Phenols can undergo acylation on the hydroxyl group to form an ester (O-acylation), which is often kinetically favored over the desired C-acylation on the aromatic ring.

  • Substrate Deactivation: The starting material may contain impurities that inhibit the catalyst.

  • Moisture: The presence of moisture can hydrolyze the acylating agent and deactivate the Lewis acid catalyst.

Q5: How can I improve the yield of the desired C-acylated product in a Friedel-Crafts reaction with a phenol?

To favor C-acylation over O-acylation, you can:

  • Use an excess of the Lewis acid catalyst, which can also promote an in-situ Fries rearrangement of the O-acylated intermediate to the C-acylated product.

  • Employ a higher reaction temperature to favor the thermodynamically more stable C-acylated product.

  • Protect the hydroxyl group before acylation and deprotect it in a subsequent step.

Q6: What are suitable solvents for the recrystallization of this compound?

Based on patents for the purification of similar hydroxyacetophenones, suitable solvents for recrystallization include ethanol-water mixtures, or a combination of a good solvent like dimethyl carbonate or ethyl acetate with a poor solvent like cyclohexane (B81311) or heptane (B126788) to induce crystallization[4][5]. The choice of solvent will depend on the impurities present.

Troubleshooting Guides

Fries Rearrangement of 2-Methylphenyl Acetate
Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material - Inactive catalyst (e.g., hydrolyzed AlCl₃).- Insufficient catalyst amount.- Reaction temperature is too low.- Use fresh, anhydrous Lewis acid.- Ensure a stoichiometric amount of catalyst is used, as it complexes with the product.- Gradually increase the reaction temperature, monitoring for side product formation.
Low yield of this compound (para-isomer) - Reaction temperature is too high, favoring the ortho-isomer.- The solvent polarity is not optimal.- Maintain a low reaction temperature (e.g., <60°C)[1].- Use a more polar solvent, as this can favor the para-product[1].
Formation of multiple byproducts - High reaction temperatures can lead to charring and other side reactions.- Presence of moisture leading to hydrolysis of the ester.- Optimize the reaction temperature to the lowest effective level.- Ensure all reagents and glassware are anhydrous.
Difficulty in separating ortho and para isomers - Similar polarities of the isomers.- The ortho-isomer is often steam-volatile, allowing for separation by steam distillation[1].- Careful column chromatography on silica (B1680970) gel can also be employed.
Friedel-Crafts Acylation of 2-Methylphenol
Problem Possible Cause(s) Suggested Solution(s)
Predominant formation of the ester (O-acylation) - Reaction conditions favor the kinetically controlled O-acylation.- Increase the amount of Lewis acid catalyst to promote in-situ Fries rearrangement.- Increase the reaction temperature to favor the thermodynamically more stable C-acylated product.
Low overall yield - Deactivation of the catalyst by the phenolic hydroxyl group.- Hydrolysis of the acylating agent or catalyst due to moisture.- Use at least a stoichiometric amount of the Lewis acid catalyst.- Ensure the reaction is carried out under strictly anhydrous conditions.
Formation of an emulsion during workup - Formation of aluminum salts.- Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous layer.- Gentle warming of the mixture can help break the emulsion.
Complex mixture of products - The activated ring of the phenol may be susceptible to other electrophilic attacks or rearrangements.- Carefully control the reaction temperature and the rate of addition of the acylating agent.- Consider protecting the hydroxyl group before acylation.

Quantitative Data

Table 1: Fries Rearrangement - Influence of Temperature on Isomer Ratio

Starting MaterialCatalystSolventTemperature (°C)Ortho/Para RatioTotal Yield (%)Reference
Phenyl AcetateAlCl₃None< 60Low (Para favored)-[1]
Phenyl AcetateAlCl₃None> 160High (Ortho favored)-[1]
2-Fluorophenyl AcetateAlCl₃Monochlorobenzene1002.84:1-[6]
2-Fluorophenyl AcetateAlCl₃Monochlorobenzene1701.72:162[6]

Table 2: Friedel-Crafts Acylation - Typical Reaction Conditions and Yields for Phenolic Substrates

SubstrateAcylating AgentCatalyst (equiv.)SolventTemperature (°C)Yield (%)Reference
3-MethylphenolPentanoyl chlorideAlCl₃ (1.5)Dichloromethane<10 then refluxGood[7]
PhenolAcetic AnhydrideAlCl₃Nitrobenzene (B124822)-High para-selectivity[8]
NaphthaleneAcetyl chlorideAlCl₃Carbon Disulfide-α-isomer favored
NaphthaleneAcetyl chlorideAlCl₃Nitrobenzene-β-isomer favored

Experimental Protocols

Protocol 1: Fries Rearrangement of 2-Methylphenyl Acetate

This protocol is a general procedure and may require optimization.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Addition of Reactant: Cool the suspension to 0-5°C in an ice bath. Slowly add 2-methylphenyl acetate (1 equivalent) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature. For preferential formation of this compound (para-isomer), maintain a lower temperature (e.g., 25-60°C). For the ortho-isomer, a higher temperature may be required (e.g., >100°C). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to separate the isomers.

Protocol 2: Friedel-Crafts Acylation of 2-Methylphenol (Adapted from a similar procedure for m-cresol)[7]

This protocol is adapted for 2-methylphenol and may require optimization.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: In a separate flask, dissolve 2-methylphenol (1 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC. The elevated temperature will favor the in-situ Fries rearrangement of any O-acylated intermediate.

  • Work-up: Cool the reaction mixture and carefully quench by the slow, dropwise addition of cold 6M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_fries Fries Rearrangement cluster_fc Friedel-Crafts Acylation cluster_purification Purification 2-Methylphenyl Acetate 2-Methylphenyl Acetate Fries Reaction Fries Reaction 2-Methylphenyl Acetate->Fries Reaction Lewis or Brønsted Acid Crude Product (Isomer Mixture) Crude Product (Isomer Mixture) Fries Reaction->Crude Product (Isomer Mixture) Purification Step Purification Step Crude Product (Isomer Mixture)->Purification Step 2-Methylphenol 2-Methylphenol FC_Reaction FC_Reaction 2-Methylphenol->FC_Reaction Acetyl Chloride, AlCl3 Crude Product Crude Product FC_Reaction->Crude Product Crude Product->Purification Step Final Product Final Product Purification Step->Final Product Recrystallization/ Chromatography

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low Yield Low Yield Start->Low Yield Check Catalyst Check Catalyst Low Yield->Check Catalyst Fries/FC Check Temp Check Temp Low Yield->Check Temp Fries Check Anhydrous Check Anhydrous Low Yield->Check Anhydrous Fries/FC O-Acylation? O-Acylation? Low Yield->O-Acylation? FC on Phenol Successful Synthesis Successful Synthesis Check Catalyst->Successful Synthesis Use fresh/more Check Temp->Successful Synthesis Optimize Check Anhydrous->Successful Synthesis Dry reagents/glassware Increase Temp/Catalyst Increase Temp/Catalyst O-Acylation?->Increase Temp/Catalyst Yes Protect OH Protect OH O-Acylation?->Protect OH Alternatively O-Acylation?->Successful Synthesis No, other issue Increase Temp/Catalyst->Successful Synthesis Protect OH->Successful Synthesis

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Friedel-Crafts Acylation of m-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of m-cresol (B1676322). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Friedel-Crafts acylation of m-cresol is resulting in a low yield of the desired hydroxyacetophenone. What are the primary reasons for this?

Low yields in the Friedel-Crafts acylation of phenols like m-cresol are often due to a competing reaction known as O-acylation. Phenols are bidentate nucleophiles, meaning they can be acylated on either the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or on the phenolic oxygen (O-acylation) to form a phenyl ester. O-acylation is typically kinetically favored, meaning it occurs faster, especially under milder conditions. To improve the yield of the C-acylated product, conditions that favor thermodynamic control are necessary.

Another significant factor can be the deactivation of the Lewis acid catalyst. Catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in the reaction setup will react with and deactivate the catalyst. Therefore, maintaining anhydrous (dry) conditions is critical for the reaction's success.

Q2: How can I favor the desired C-acylation over the competing O-acylation?

To promote the formation of the C-acylated product (hydroxyacetophenone) over the O-acylated product (m-tolyl acetate), you can employ a two-step strategy involving the Fries rearrangement.

  • O-acylation: First, intentionally perform the O-acylation to produce m-tolyl acetate (B1210297). This reaction is generally high-yielding under kinetic control.

  • Fries Rearrangement: In a subsequent step, the isolated m-tolyl acetate is treated with a Lewis acid, which catalyzes the rearrangement of the acyl group from the phenolic oxygen to the aromatic ring, yielding the more stable C-acylated ortho and para isomers.

This two-step approach often provides a more reliable and higher yield of the desired hydroxyaryl ketones compared to a direct Friedel-Crafts acylation attempt.

Q3: I am observing the formation of two different C-acylated isomers. How can I control the regioselectivity (ortho vs. para)?

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions, particularly temperature and solvent.

  • Temperature: Low reaction temperatures (typically below 60°C) favor the formation of the para-isomer (4-hydroxy-2-methylacetophenone).[1] At higher temperatures (often above 160°C), the ortho-isomer (2-hydroxy-4-methylacetophenone) is the major product.[1] This is a classic example of thermodynamic versus kinetic control, where the ortho product can form a more stable bidentate complex with the aluminum catalyst at higher temperatures.[2]

  • Solvent: The choice of solvent also influences the product ratio. Non-polar solvents tend to favor the formation of the ortho-isomer, while the proportion of the para-product increases with the polarity of the solvent.[2]

Q4: What is the role of the Lewis acid catalyst in the Fries rearrangement, and how much should I use?

The Lewis acid, most commonly aluminum chloride (AlCl₃), is crucial for the Fries rearrangement. It coordinates to the carbonyl oxygen of the ester, making the acyl group more electrophilic and facilitating its migration to the aromatic ring. It is important to use at least a stoichiometric amount of the Lewis acid because it forms a complex with the product hydroxyaryl ketone, which can prevent it from acting as a catalyst if used in smaller quantities.

Q5: Are there alternative catalysts to aluminum chloride?

Yes, other Lewis acids such as boron trifluoride (BF₃), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄) can be used.[3][4] Additionally, strong Brønsted acids like hydrogen fluoride (B91410) (HF) and methanesulfonic acid have also been employed.[2] The choice of catalyst can influence the reaction rate and selectivity, and milder Lewis acids may sometimes be preferred to minimize side reactions.

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following tables summarize the impact of different reaction parameters on the product distribution in the acylation of m-cresol.

Table 1: Effect of Temperature on the Fries Rearrangement of m-Tolyl Acetate

TemperaturePredominant IsomerRationale
< 60°Cpara (4-hydroxy-2-methylacetophenone)Thermodynamic control
> 160°Cortho (2-hydroxy-4-methylacetophenone)Kinetic control, stable ortho-complex

Note: The exact temperature ranges can vary depending on the specific substrate and solvent used.[1][2]

Table 2: Influence of Solvent Polarity on Fries Rearrangement Regioselectivity

Solvent TypeFavored Isomer
Non-polar (e.g., Carbon Disulfide)ortho
Polar (e.g., Nitrobenzene)para

Source: Based on general trends observed in Friedel-Crafts and Fries rearrangement reactions.[2]

Experimental Protocols

Protocol 1: O-Acylation of m-Cresol to form m-Tolyl Acetate

Materials:

Procedure:

  • In a round-bottom flask, dissolve m-cresol in pyridine or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride dropwise to the cooled solution. If using a non-basic solvent, add a stoichiometric equivalent of triethylamine.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • If dichloromethane was used, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain crude m-tolyl acetate.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Fries Rearrangement of m-Tolyl Acetate

Materials:

  • m-Tolyl acetate (from Protocol 1)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene (B124822) for para-product, or no solvent for ortho-product at high temperature)

  • Crushed ice

  • Concentrated Hydrochloric Acid

  • Ethyl acetate or Diethyl ether

Procedure:

  • Set up a reaction vessel equipped with a stirrer and a reflux condenser. Ensure all glassware is thoroughly dried.

  • To the reaction vessel, add anhydrous aluminum chloride.

  • If using a solvent, add it to the aluminum chloride and stir to form a slurry.

  • Cool the mixture to the desired temperature (e.g., below 60°C for the para-product).

  • Slowly add the m-tolyl acetate to the cooled slurry with vigorous stirring.

  • Maintain the temperature and stir the reaction mixture. For the para-product, keep the temperature low. For the ortho-product, the temperature may need to be raised significantly (e.g., >160°C). Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product mixture of ortho- and para-hydroxyacetophenones.

  • The isomers can be separated by column chromatography or fractional distillation.

Visualizations

Friedel_Crafts_Acylation_Pathway cluster_0 Reaction Pathways for Acylation of m-Cresol m_cresol m-Cresol o_acylation O-Acylation (Kinetic Control) m_cresol->o_acylation Mild Conditions c_acylation C-Acylation (Thermodynamic Control) m_cresol->c_acylation Harsh Conditions (Direct Acylation - Low Yield) acyl_chloride Acyl Chloride/Anhydride acyl_chloride->o_acylation acyl_chloride->c_acylation m_tolyl_acetate m-Tolyl Acetate (O-acylated product) o_acylation->m_tolyl_acetate hydroxyacetophenones Hydroxyacetophenones (C-acylated products) c_acylation->hydroxyacetophenones fries Fries Rearrangement m_tolyl_acetate->fries lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->fries fries->hydroxyacetophenones Improved Yield Troubleshooting_Workflow cluster_1 Troubleshooting Low Yield in m-Cresol Acylation start Low Yield of Hydroxyacetophenone q1 Major Product Identification start->q1 o_acylated O-acylated product (m-Tolyl Acetate) q1->o_acylated Kinetic product dominates c_acylated_mix Mixture of C-acylated isomers q1->c_acylated_mix Thermodynamic products observed no_reaction No significant reaction q1->no_reaction Starting material recovered solution1 Perform Fries Rearrangement o_acylated->solution1 solution2 Optimize Temperature and Solvent c_acylated_mix->solution2 solution3 Check Catalyst Activity and Anhydrous Conditions no_reaction->solution3

References

Technical Support Center: Synthesis of 4'-Hydroxy-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Hydroxy-3'-methylacetophenone. The following information addresses common issues encountered during synthesis, focusing on side reactions, yield optimization, and purification.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to specific problems you may encounter during your experiments.

Issue 1: Low Yield of the Desired this compound

Q1: My overall yield is very low after performing the Fries rearrangement of 2-methylphenyl acetate (B1210297). What are the potential causes and how can I improve it?

A1: Low yields in the Fries rearrangement for the synthesis of this compound can stem from several factors. The primary culprits are often suboptimal reaction conditions, incomplete reaction, or product degradation.

  • Suboptimal Temperature: The Fries rearrangement is highly sensitive to temperature. Low temperatures (typically below 60°C) favor the formation of the desired para isomer (this compound), while higher temperatures (often above 160°C) promote the formation of the ortho isomer (2'-Hydroxy-3'-methylacetophenone) as a major side product. Ensure your reaction temperature is carefully controlled to maximize the yield of the desired product.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or a deactivated catalyst. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, you might consider extending the time or using a freshly opened or purified Lewis acid catalyst.

  • Decomposition: The reaction conditions for the Fries rearrangement can be harsh, potentially leading to the decomposition of the starting material or the product.[1] Using an excess of the Lewis acid catalyst or overly high temperatures can contribute to degradation.

  • Moisture: The Lewis acids used as catalysts (e.g., AlCl₃) are extremely sensitive to moisture. Ensure all your glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Q2: I am attempting a Friedel-Crafts acylation of 2-methylphenol to synthesize this compound, but my yield is poor. What are the likely side reactions?

A2: The direct Friedel-Crafts acylation of phenols can be challenging due to competing O-acylation and catalyst deactivation.

  • O-Acylation vs. C-Acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at the hydroxyl group (O-acylation) to form an ester, or on the aromatic ring (C-acylation) to form the desired hydroxyketone.[2] O-acylation is often kinetically favored, leading to the formation of 2-methylphenyl acetate as a major byproduct. This ester can then undergo a Fries rearrangement under the reaction conditions to give a mixture of the desired product and its ortho isomer.

  • Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst and makes the aromatic ring less nucleophilic, thereby hindering the desired electrophilic aromatic substitution. Using a stoichiometric amount or even an excess of the Lewis acid is often necessary to overcome this issue.

Issue 2: Presence of Significant Impurities in the Product

Q3: My final product shows a significant amount of an isomeric impurity. How can I identify and minimize its formation?

A3: The most common isomeric impurity in the synthesis of this compound is 2'-Hydroxy-3'-methylacetophenone.

  • Identification: This ortho-isomer can be identified using standard analytical techniques such as NMR spectroscopy, where the aromatic proton splitting patterns and the chemical shift of the hydroxyl proton will differ from the desired para-isomer.

  • Minimization during Fries Rearrangement: As mentioned, the formation of the ortho-isomer is favored at higher temperatures. To minimize its formation, conduct the reaction at a lower temperature. The choice of solvent also plays a role; non-polar solvents tend to favor the formation of the ortho-product.

  • Minimization during Friedel-Crafts Acylation: The Fries rearrangement of the O-acylated intermediate contributes to the formation of the ortho-isomer. Optimizing conditions to favor direct C-acylation, such as using a higher concentration of the Lewis acid catalyst, can help reduce the formation of the ester intermediate and consequently the ortho-isomer.

Q4: How can I purify my this compound product to remove the 2'-Hydroxy-3'-methylacetophenone isomer?

A4: The separation of these isomers can be achieved through several methods:

  • Column Chromatography: This is a very effective method for separating isomers. A silica (B1680970) gel column with a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) can be used to separate the two compounds based on their different polarities.

  • Recrystallization: If the isomeric impurity is present in a smaller amount, recrystallization from a suitable solvent might be effective. The solubility of the two isomers may differ enough in a particular solvent to allow for the selective crystallization of the desired product.

  • Steam Distillation: The ortho-isomer, 2'-Hydroxy-3'-methylacetophenone, is often steam volatile due to intramolecular hydrogen bonding. This property can be exploited to separate it from the non-volatile para-isomer.[3]

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in the Fries Rearrangement

ParameterConditionPredominant ProductRationale
Temperature Low Temperature (< 60°C)para-isomer (this compound)Kinetically controlled product.[1][4]
High Temperature (> 160°C)ortho-isomer (2'-Hydroxy-3'-methylacetophenone)Thermodynamically controlled product, stabilized by chelation.[1][4]
Solvent Polarity Non-polarortho-isomerFavors intramolecular reaction.[4]
Polarpara-isomerFavors intermolecular reaction.[4]

Experimental Protocols

Key Experiment: Fries Rearrangement of 2-Methylphenyl Acetate using Methanesulfonic Acid

This protocol is adapted from a similar procedure for the synthesis of a related compound and provides a general guideline.[5] Researchers should optimize the conditions for their specific setup.

Materials:

  • 2-Methylphenyl acetate

  • Methanesulfonic acid

  • Dichloromethane (B109758)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 2-methylphenyl acetate.

  • With stirring, slowly add methanesulfonic acid (the ratio of acetate to acid may range from 1:5 to 1:12 molar equivalents). An exothermic reaction may be observed.

  • Heat the reaction mixture to the desired temperature (e.g., 50°C for favoring the para isomer) and maintain for a specified time (e.g., 0.5-1 hour). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

  • Slowly add crushed ice to the reaction mixture with vigorous stirring to quench the reaction.

  • Add dichloromethane to the mixture and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to isolate this compound.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Synthesis of this compound problem Problem Encountered start->problem low_yield Low Yield problem->low_yield Yield related impurity Impurity Issues problem->impurity Purity related check_temp Check Reaction Temperature (Low temp for para) low_yield->check_temp check_time Check Reaction Time (Monitor by TLC) low_yield->check_time check_reagents Check Reagent Quality (Anhydrous conditions) low_yield->check_reagents check_catalyst Check Catalyst Concentration (Stoichiometric excess for FC) low_yield->check_catalyst identify_impurity Identify Impurity (e.g., ortho-isomer via NMR) impurity->identify_impurity solution Optimized Yield / Pure Product check_temp->solution check_time->solution check_reagents->solution check_catalyst->solution purification Purification Step (Column Chromatography, Recrystallization, Steam Distillation) identify_impurity->purification purification->solution

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction_Pathways cluster_fries Fries Rearrangement Pathway cluster_fc Friedel-Crafts Acylation Pathway ester 2-Methylphenyl Acetate para_product This compound (Desired Product) ester->para_product Low Temp ortho_product 2'-Hydroxy-3'-methylacetophenone (Side Product) ester->ortho_product High Temp lewis_acid Lewis Acid (e.g., AlCl3) or Protic Acid (e.g., H2SO4) phenol 2-Methylphenol c_acylation C-Acylation (Direct) phenol->c_acylation o_acylation O-Acylation (Side Reaction) phenol->o_acylation acyl_chloride Acetyl Chloride / AlCl3 fc_para_product This compound c_acylation->fc_para_product ester_intermediate 2-Methylphenyl Acetate o_acylation->ester_intermediate ester_intermediate->fc_para_product Fries Rearrangement (Low Temp) fc_ortho_product 2'-Hydroxy-3'-methylacetophenone ester_intermediate->fc_ortho_product Fries Rearrangement (High Temp)

Caption: Reaction pathways for the synthesis of this compound.

References

Technical Support Center: 4'-Hydroxy-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 4'-Hydroxy-3'-methylacetophenone.

Troubleshooting Guide

Researchers may encounter stability issues with this compound during storage and experimentation. This guide addresses common problems in a question-and-answer format to facilitate troubleshooting.

Question 1: My solid this compound has changed color from off-white to a brownish tint. What could be the cause?

Answer: A color change from off-white to brown in solid this compound is a common indicator of degradation, likely due to oxidation. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to several factors:

  • Air (Oxygen): Prolonged exposure to air can lead to the oxidation of the phenolic hydroxyl group.

  • Light: Exposure to UV or even ambient light can provide the energy to initiate oxidative reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Trace metal impurities can catalyze the oxidation of phenols.

To prevent this, it is crucial to store the compound in a tightly sealed container, protected from light, and at the recommended temperature.[1][2] Using an inert gas like argon or nitrogen to blanket the solid can also minimize oxidation.

Question 2: I'm observing a decrease in the purity of my this compound sample over time, as analyzed by HPLC. What are the likely degradation pathways?

Answer: A decrease in purity as observed by HPLC suggests that this compound is degrading into one or more new products. The potential degradation pathways include:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of quinone-type structures. These are often colored and can further polymerize. The methyl group on the aromatic ring could also be susceptible to oxidation under harsh conditions.

  • Photodegradation: Aromatic ketones with phenolic hydroxyl groups can be sensitive to light.[3] UV radiation can excite the molecule, leading to radical formation and subsequent degradation. This can involve reactions of the phenolic group or the ketone functionality.

  • Hydrolysis: While the acetophenone (B1666503) structure is generally stable to hydrolysis, under strong acidic or basic conditions, reactions involving the acetyl group could potentially occur, though this is less common than oxidation.

Identifying the exact degradation products would require techniques like LC-MS or GC-MS to analyze the impurities.

Question 3: My solution of this compound in methanol (B129727) turned yellow after a few days on the lab bench. Why did this happen and how can I prevent it?

Answer: The yellowing of a methanolic solution of this compound is a clear sign of degradation, most likely a combination of oxidation and photodegradation. Laboratory lighting and exposure to air can promote the formation of colored degradation products.

To prevent this:

  • Prepare solutions fresh: Whenever possible, prepare solutions of this compound immediately before use.

  • Use amber vials: Store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

  • Degas solvents: For sensitive experiments, using solvents that have been degassed to remove dissolved oxygen can help minimize oxidation.

  • Store solutions cold and in the dark: If a solution must be stored, keep it at a low temperature (e.g., 2-8 °C) and in the dark.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for this compound?

For long-term storage, it is recommended to store solid this compound at -20°C in a tightly sealed container, protected from light. For shorter periods, storage at 2-8°C is also acceptable. It is important to minimize exposure to air and moisture.[1]

How does pH affect the stability of this compound in aqueous solutions?

The stability of phenolic compounds in aqueous solutions is often pH-dependent. At higher (alkaline) pH, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is more susceptible to oxidation than the protonated phenol (B47542). Therefore, solutions of this compound are expected to be less stable at alkaline pH. For experiments in aqueous media, it is advisable to use buffered solutions at a neutral or slightly acidic pH if the experimental conditions allow.

Is this compound sensitive to temperature?

Yes, as with most chemical compounds, elevated temperatures will accelerate the rate of degradation of this compound. Thermal decomposition can occur, and the rate of oxidation also increases with temperature. It is best to avoid exposing the compound to high temperatures for extended periods.

What are the expected degradation products of this compound?

  • Oxidative Degradation: Formation of a quinone by oxidation of the phenol and potentially further reactions leading to ring-opening or polymerization.

  • Photodegradation: Complex mixtures of products can be formed through radical-mediated pathways.

  • Microbial Degradation: In environmental or biological systems, a possible pathway involves Baeyer-Villiger oxidation of the ketone to form an ester (4-hydroxyphenyl acetate), followed by hydrolysis to hydroquinone.[4]

Quantitative Stability Data

The following table summarizes the general stability of phenolic compounds under various stress conditions. This information is based on typical behavior and should be used as a guideline for handling this compound.

Stress ConditionReagents and ConditionsExpected Stability of Phenolic Compounds
Acidic Hydrolysis 0.1 M HCl at 60°C for 24hGenerally stable, but depends on the specific structure.
Basic Hydrolysis 0.1 M NaOH at 60°C for 24hLess stable than in acidic conditions due to phenoxide formation and increased susceptibility to oxidation.
Oxidative 3% H₂O₂ at room temperature for 24hProne to degradation. Significant purity loss can be expected.[1][5]
Thermal 80°C for 48hDegradation is expected to be accelerated compared to room temperature.
Photolytic Exposure to UV light (e.g., 254 nm) for 24hLikely to degrade, especially in solution.[3]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a general framework for investigating the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for a defined period (e.g., 2, 6, 12, 24 hours).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a defined period.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for a defined period.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a UV lamp (e.g., 254 nm) for a defined period. Protect a control sample from light.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acidic and basic hydrolysis samples), and dilute it to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples by a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with a small amount of acid like phosphoric or formic acid) is a good starting point.[6][7]

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products (new peaks) and quantify the loss of the parent compound.

Visualizations

DegradationPathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_biodegradation Microbial Degradation HMACP This compound Quinone Quinone-type Products HMACP->Quinone O2, light, heat, metal ions Radical Radical Intermediates HMACP->Radical UV light Ester 4-Hydroxyphenyl Acetate HMACP->Ester Baeyer-Villiger monooxygenase Polymer Polymeric Products Quinone->Polymer Photo_Products Complex Mixture of Photoproducts Radical->Photo_Products Hydroquinone Hydroquinone Ester->Hydroquinone Esterase TroubleshootingWorkflow Start Stability Issue Observed (e.g., color change, purity loss) CheckStorage Review Storage Conditions: - Temperature? - Light exposure? - Container sealed? Start->CheckStorage CheckHandling Review Handling Procedures: - Solution age? - Solvent quality? - Exposure to air? Start->CheckHandling IdentifyCause Identify Potential Cause CheckStorage->IdentifyCause CheckHandling->IdentifyCause ImplementSolution Implement Corrective Actions: - Store properly - Prepare fresh solutions - Use inert atmosphere IdentifyCause->ImplementSolution Analyze Re-analyze Sample ImplementSolution->Analyze Resolved Issue Resolved Analyze->Resolved NotResolved Issue Not Resolved (Consider intrinsic instability) Analyze->NotResolved PreventiveMeasures PreventiveMeasures Preventive Measures for Stability Proper Storage Careful Handling Appropriate Experimental Design StorageDetails Proper Storage - Store at recommended temperature (-20°C or 2-8°C) - Protect from light (amber vials/dark) - Tightly sealed container - Consider inert atmosphere (e.g., Argon) PreventiveMeasures:f0->StorageDetails HandlingDetails Careful Handling - Prepare solutions fresh - Use high-purity, degassed solvents - Minimize exposure to ambient air - Avoid contamination with metal ions PreventiveMeasures:f1->HandlingDetails ExperimentalDetails Appropriate Experimental Design - Use buffered solutions (neutral/slightly acidic pH) - Include stability controls in experiments - Minimize exposure to heat PreventiveMeasures:f2->ExperimentalDetails

References

Degradation of 4'-hydroxyacetophenone during distillation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4'-Hydroxyacetophenone (B195518)

Welcome to the technical support center for 4'-hydroxyacetophenone. This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling, purification, and potential degradation of 4'-hydroxyacetophenone, particularly during distillation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 4'-hydroxyacetophenone?

A1: Understanding the physical properties of 4'-hydroxyacetophenone is crucial for designing purification protocols. Key data points are summarized below.

PropertyValueCitations
Appearance White to off-white or beige crystalline solid/powder[1]
Melting Point 109-111 °C[2]
Boiling Point 147-148 °C at 3-4 mmHg (hPa)[2]
Solubility Soluble in hot water, methanol, ethanol (B145695), and acetone.
Thermal Decomposition Begins around 290 °C.
Q2: My 4'-hydroxyacetophenone is turning yellow/brown during distillation. What is causing this discoloration?

A2: Discoloration is a common issue when distilling phenolic compounds. It is typically caused by oxidation. At elevated temperatures and in the presence of oxygen, the phenol (B47542) group is susceptible to oxidation, which forms highly colored compounds like quinones and charge-transfer complexes.[3][4][5] This process can be accelerated by trace metal impurities.

Q3: What is the recommended method for purifying crude 4'-hydroxyacetophenone?

A3: While distillation can be used, the most effective and widely documented method for purifying crude 4'-hydroxyacetophenone is recrystallization .[6] This method effectively removes colored impurities, residual starting materials (like phenol), and byproducts, yielding a high-purity crystalline solid.[7] Distillation is more suitable for separating liquids with different boiling points and can introduce thermal stress that leads to degradation.

Troubleshooting Guides

Guide 1: Degradation and Discoloration During Distillation

This guide will help you diagnose and resolve issues related to product degradation when distillation is necessary.

Symptom: The distillation pot residue is dark, and the collected distillate is discolored (e.g., yellow, pink, or brown).

Potential Causes & Solutions:

  • Excessive Temperature: The distillation temperature is too high, causing thermal decomposition. Phenolic compounds can be sensitive to heat.

    • Solution: Use vacuum distillation to lower the boiling point.[8][9] A temperature-pressure nomograph can help predict the boiling point at reduced pressure. For 4'-hydroxyacetophenone, aim to keep the pot temperature below 150 °C if possible.

  • Presence of Oxygen: Air leaking into the distillation apparatus can cause oxidation of the hot material.

    • Solution 1: Ensure all glass joints are properly sealed. Use high-quality grease for all joints in a vacuum distillation setup.[10]

    • Solution 2: Before heating, purge the system with an inert gas like nitrogen or argon to remove air. You can also maintain a slight positive pressure of inert gas or use a gas bubbler during the distillation.

  • Bumping and Uneven Heating: Sudden, violent boiling (bumping) can splash material onto overheated parts of the flask, causing localized charring and decomposition.[11]

    • Solution 1: Use a magnetic stirrer for vigorous agitation. Boiling chips are ineffective under vacuum as the trapped air is quickly removed.[10][12]

    • Solution 2: For vacuum distillation, a fine capillary tube (ebulliator) that introduces a steady stream of tiny bubbles (preferably of an inert gas) can ensure smooth boiling.[13]

    • Solution 3: Use a heating mantle with a temperature controller and ensure the flask is properly seated for even heat distribution.

Guide 2: Low Yield After Distillation

Symptom: The amount of purified 4'-hydroxyacetophenone collected is significantly lower than expected.

Potential Causes & Solutions:

  • Polymerization/Degradation: High temperatures can cause the material to polymerize or degrade into non-volatile tars, which remain in the distillation flask.

    • Solution: Lower the distillation temperature by using a higher vacuum. Ensure the residence time at high temperatures is minimized.

  • Incomplete Distillation: The distillation may have been stopped prematurely, leaving a significant amount of product in the pot.

    • Solution: Monitor the temperature at the distillation head. A drop in temperature indicates that the product has finished distilling. Continue heating for a short period to ensure all product has been transferred.

  • Product Freezing in Condenser: 4'-Hydroxyacetophenone has a high melting point (109-111 °C). If a cold condenser is used, the product can solidify and block the distillation path.

    • Solution: Do not circulate cold water through the condenser. A simple air condenser is often sufficient, especially in a short-path distillation setup.[14] If cooling is needed, circulating warm water (e.g., 50-60 °C) can prevent solidification while still condensing the vapor.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard method for assessing the purity of 4'-hydroxyacetophenone.

  • Column: C18 reverse-phase column (e.g., Newcrom R1).[15]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. Phosphoric acid or formic acid can be added to improve peak shape.[15] A typical starting point is a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 275 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of 4'-hydroxyacetophenone in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Record the chromatogram for a sufficient time to allow all components to elute.

    • Calculate the purity based on the relative peak areas. The main peak should correspond to 4'-hydroxyacetophenone.

Protocol 2: Purification by Recrystallization

This is the preferred method for obtaining high-purity 4'-hydroxyacetophenone.[6]

  • Materials: Crude 4'-hydroxyacetophenone, solvent mixture (e.g., 28% ethanol in water by weight), activated carbon, heating mantle, flask, condenser, and filtration apparatus.

  • Procedure:

    • Dissolve 100 g of crude 4'-hydroxyacetophenone in 300 g of the ethanol/water solvent mixture in a flask equipped with a reflux condenser.[6]

    • Heat the mixture to reflux (approximately 78 °C) with stirring until all solids are dissolved.[6]

    • Reduce the temperature to about 65 °C and add 2 g of activated carbon to decolorize the solution.[6]

    • Maintain the temperature and stir for 30 minutes.

    • Hot-filter the solution through a fluted filter paper or a Celite pad to remove the activated carbon.

    • Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to 5 °C to induce crystallization.[6]

    • Collect the white, crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified product in a vacuum oven at 60-75 °C until a constant weight is achieved.[6] The expected purity should be >99.9%.[6]

Visualizations

Below are diagrams illustrating key workflows and concepts related to the handling of 4'-hydroxyacetophenone.

Fig 1. Simplified Degradation Pathway HAP 4'-Hydroxyacetophenone Conditions High Temperature (>150°C) + Oxygen (Air Leak) HAP->Conditions Oxidation Oxidation Products (e.g., Quinones) Conditions->Oxidation Polymerization Polymerization (Non-volatile Tars) Conditions->Polymerization

Caption: Simplified degradation pathway for 4'-hydroxyacetophenone.

Fig 2. Troubleshooting Workflow for Distillation Start Problem: Degradation During Distillation Q_Color Is the product discolored? Start->Q_Color Q_Yield Is the yield low? Q_Color->Q_Yield No Cause_Oxidation Cause: Oxidation (Air Leak) Q_Color->Cause_Oxidation Yes Cause_Temp Cause: High Temp (Thermal Stress) Q_Yield->Cause_Temp Yes Cause_Freeze Cause: Product Freezing in Condenser Q_Yield->Cause_Freeze Also check for... Sol_Inert Solution: Purge with N2, Check Seals Cause_Oxidation->Sol_Inert Sol_Vacuum Solution: Use Vacuum Distillation Cause_Temp->Sol_Vacuum Sol_Condenser Solution: Use Air or Warm-Water Condenser Cause_Freeze->Sol_Condenser

Caption: Troubleshooting workflow for distillation issues.

Fig 3. General Workflow for Purification by Recrystallization cluster_purification Recrystallization Process Start Crude 4-HAP Dissolve Dissolve in Hot Solvent (e.g., Ethanol/Water) Start->Dissolve Decolorize Add Activated Carbon & Stir Dissolve->Decolorize Filter Hot Filtration Decolorize->Filter Crystallize Cool Filtrate Slowly to Induce Crystallization Filter->Crystallize Collect Collect Crystals (Vacuum Filtration) Crystallize->Collect Dry Dry Under Vacuum Collect->Dry End Pure Crystalline 4-HAP Dry->End

Caption: General workflow for purification by recrystallization.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4'-Hydroxy-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4'-Hydroxy-3'-methylacetophenone is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its efficient and selective synthesis is a topic of significant interest in organic chemistry. This guide provides an objective comparison of the most common methods for its preparation: the Fries rearrangement of p-cresyl acetate (B1210297) and the Friedel-Crafts acylation of o-cresol (B1677501). Experimental data, detailed protocols, and process visualizations are presented to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data for the primary synthesis methods of this compound, offering a direct comparison of their performance.

ParameterFries Rearrangement of p-Cresyl AcetateFriedel-Crafts Acylation of o-Cresol
Starting Material p-Cresyl acetateo-Cresol
Acylating Agent (Internal)Acetyl chloride or Acetic anhydride (B1165640)
Catalyst Lewis Acids (e.g., AlCl₃) or Brønsted Acids (e.g., PTSA)Lewis Acids (e.g., AlCl₃)
Typical Solvent Nitrobenzene or solvent-freeDichloromethane, Carbon disulfide
Reaction Temperature 90-160°C (Solvent-free with PTSA)[1]50°C (with AlCl₃)[2]
Reaction Time 30 minutes (with PTSA)[1]~5 hours (with AlCl₃)[2]
Reported Yield 30% (with PTSA)[1]Varies; can be high but may produce isomers
Key Considerations Temperature control is crucial for ortho/para selectivity.[3]Strict anhydrous conditions are necessary. The hydroxyl group can interfere.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established laboratory procedures and should be adapted and optimized for specific laboratory conditions.

Method 1: Fries Rearrangement of p-Cresyl Acetate

This method involves the rearrangement of an aryl ester to a hydroxyaryl ketone, catalyzed by an acid.

Part A: Synthesis of p-Cresyl Acetate (Precursor)

A general procedure for the synthesis of a tolyl acetate from the corresponding cresol (B1669610) is as follows:

  • In a 500 mL beaker, place the cresol (1 mol) and dry pyridine (B92270) (5 mL).

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.25 mol) with constant stirring.[1]

  • Pour the reaction mixture onto a mixture of ice (100 g) and concentrated hydrochloric acid (50 mL).[1]

  • Extract the product with carbon tetrachloride (50 mL).

  • Wash the organic extract successively with water, 10% NaOH solution, and again with water.[1]

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the solvent by distillation to obtain the tolyl acetate.

Part B: Fries Rearrangement to this compound

  • Using p-Toluenesulfonic Acid (PTSA) (Solvent-free):

    • In a reaction vessel, place p-cresyl acetate.

    • Add a catalytic amount of anhydrous p-toluenesulfonic acid.

    • Heat the mixture to 90-160°C for approximately 30 minutes.[1]

    • After cooling, the reaction mixture can be worked up by pouring it into ice water and extracting the product.

    • The desired para-isomer, this compound, can be isolated from the ortho-isomer by crystallization from petroleum ether, yielding a white solid.[1] A yield of 30% has been reported for this isomer.[1]

  • Using Aluminum Chloride (AlCl₃):

    • In a suitable reaction flask, suspend anhydrous aluminum chloride (1.5 equivalents) in a solvent like nitrobenzene.

    • Add p-cresyl acetate to the suspension.

    • The reaction temperature is critical for selectivity; lower temperatures favor the para product, while higher temperatures favor the ortho product.[3]

    • After the reaction is complete, the mixture is carefully poured onto ice and acidified to decompose the aluminum chloride complex.

    • The product is then extracted with a suitable organic solvent, and the organic layer is washed and dried.

    • Purification is typically achieved through distillation or crystallization.

Method 2: Friedel-Crafts Acylation of o-Cresol

This method involves the direct acylation of the aromatic ring of o-cresol.

  • Fit a 250 mL round-bottom flask with a stirrer, an addition funnel, and a reflux condenser connected to a gas trap for HCl.

  • Place dry aluminum chloride (150 mmol) in the flask and add o-cresol (125 mmol).

  • Warm the mixture to approximately 50°C.

  • Slowly add acetyl chloride (130 mmol) dropwise from the addition funnel.[2]

  • After the addition is complete, continue stirring at 50°C for about 5 hours.[2]

  • Cool the reaction mixture and cautiously pour it onto 100 g of ice. If aluminum hydroxide (B78521) precipitates, add concentrated hydrochloric acid until it dissolves.[2]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with a suitable solvent like MTBE.[2]

  • Combine the organic extracts and wash them with water, a dilute sodium hydroxide solution, and again with water.[2]

  • Dry the organic layer over an anhydrous drying agent (e.g., potassium carbonate).

  • Remove the solvent under reduced pressure, and purify the product by distillation or crystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflows of the two primary synthesis methods for this compound.

Fries_Rearrangement cluster_precursor Precursor Synthesis cluster_rearrangement Fries Rearrangement p_cresol p-Cresol esterification Esterification p_cresol->esterification acetic_anhydride Acetic Anhydride acetic_anhydride->esterification p_cresyl_acetate p-Cresyl Acetate esterification->p_cresyl_acetate rearrangement Rearrangement p_cresyl_acetate->rearrangement catalyst Lewis or Brønsted Acid (e.g., AlCl₃, PTSA) catalyst->rearrangement product This compound rearrangement->product

Caption: Workflow for the Fries Rearrangement synthesis route.

Friedel_Crafts_Acylation o_cresol o-Cresol acylation Acylation o_cresol->acylation acyl_chloride Acetyl Chloride acyl_chloride->acylation lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylation product This compound + Isomers acylation->product

Caption: Workflow for the Friedel-Crafts Acylation synthesis route.

Concluding Remarks

Both the Fries rearrangement and Friedel-Crafts acylation offer viable pathways to this compound. The choice between them will depend on factors such as desired selectivity, available equipment, and tolerance for specific reagents and conditions. The Fries rearrangement, particularly the solvent-free variation with PTSA, presents a more environmentally friendly option, though with a reported moderate yield for the desired para-isomer. The Friedel-Crafts acylation can potentially offer higher yields but requires careful control of reaction conditions to manage isomer formation and handle corrosive and moisture-sensitive reagents. Researchers are encouraged to consider these factors and the detailed protocols provided to make an informed decision for their synthetic endeavors.

References

A Comparative Guide to the Biological Activity of 4'-Hydroxy-3'-methylacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4'-Hydroxy-3'-methylacetophenone and its derivatives. The information is compiled from various studies to offer a comprehensive resource for researchers and professionals in drug discovery and development. This document summarizes quantitative data, details experimental protocols, and visualizes potential signaling pathways involved in the observed biological effects.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities of this compound and its derivatives. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Antioxidant Activity of this compound and Related Derivatives
CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL) of Reference
3,5-diprenyl-4-hydroxyacetophenoneDPPH26.00 ± 0.37Ascorbic acid60.81 ± 1.33[1]
4-hydroxy-3-methoxybenzaldehyde derivativeDPPH---
General observation for phenolic compoundsDPPH & ABTSActivity is structure-dependentTrolox, Gallic acidVaries
Table 2: Anti-inflammatory Activity of this compound Derivatives
CompoundAssayInhibition (%) / IC50 (µM)Notes
3-alkoxy-4-methanesulfonamido acetophenone (B1666503) derivatives (4a, 4c, 4d)Carrageenan-induced rat paw edemaComparable to rofecoxib (B1684582) and indomethacinNon-ulcerogenic at test doses[2]
2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA)COX & LOX inhibitionEffective in vitro inhibitionAlso shows anti-asthmatic and anti-allergic activities[3]
4'-hydroxychalcone (B163465)TNFα-induced NF-κB activationDose-dependent inhibitionInhibits proteasome activity[4]
Table 3: Antimicrobial Activity of this compound Derivatives
CompoundMicroorganismActivity MetricResult
4-hydroxy-3-methylchalconeStaphylococcus aureus (Gram-positive)Zone of InhibitionBetter than 4-hydroxy-3-methoxychalcone[5]
4-hydroxy-3-methylchalconeEscherichia coli (Gram-negative)Zone of InhibitionNot specified
This compoundGeneralAntimycobacterial activityUsed to synthesize heterocyclic compounds with this activity[6]
Table 4: Cytotoxic Activity of this compound Chalcone (B49325) Derivatives
CompoundCell LineIC50 (µM)
Chalcone-1,2,3-triazole derivativeHepG2 (Liver cancer)0.9[7]
1,2,4-triazole/chalcone hybridsA549 (Lung cancer)4.4–16.04[7]
3-hydroxy-4,3',4',5'-tetramethoxychalconeLung cancer cellsPotent cytotoxicity

Note: The cytotoxic activity is highly dependent on the specific chalcone derivative and the cancer cell line tested.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the findings.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • A stock solution of DPPH (e.g., 0.1 mM in methanol) is prepared.

  • Different concentrations of the test compounds are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and keeping the mixture in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the test compounds are added to the diluted ABTS•+ solution.

  • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.

Anti-inflammatory Activity Assays

Carrageenan-Induced Paw Edema in Rats:

  • Animals (e.g., Wistar rats) are fasted overnight before the experiment.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compounds or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group compared to the control group (treated with vehicle only).

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes:

  • COX Inhibition Assay: The activity of COX-1 and COX-2 enzymes is typically measured using a colorimetric or fluorometric assay kit. The assay measures the peroxidase activity of COX, where the appearance of an oxidized product is monitored spectrophotometrically. The IC50 values are determined by measuring the enzyme activity in the presence of varying concentrations of the test compounds.

  • LOX Inhibition Assay: The activity of 5-LOX is determined by monitoring the formation of hydroperoxides from linoleic acid or arachidonic acid at a specific wavelength (e.g., 234 nm). The IC50 values are calculated by measuring the enzyme activity at different concentrations of the test compounds.

Antimicrobial Activity Assay

Disc Diffusion Method:

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a suitable agar (B569324) medium in a Petri dish.

  • Sterile filter paper discs (e.g., 6 mm in diameter) are impregnated with a known concentration of the test compound.

  • The impregnated discs are placed on the surface of the agar.

  • A standard antibiotic disc and a solvent control disc are also placed on the agar.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plate is incubated for a few hours (e.g., 2-4 hours) to allow the formazan (B1609692) crystals to form.

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways and experimental workflows related to the biological activities of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR cluster_mechanism Mechanism of Action s1 This compound s2 Chemical Modification s1->s2 s3 Derivative Library s2->s3 s4 Structural Analysis (NMR, MS) s3->s4 b1 Antioxidant Assays (DPPH, ABTS) s3->b1 Test Compounds b2 Anti-inflammatory Assays (COX, LOX) s3->b2 Test Compounds b3 Antimicrobial Assays (Disc Diffusion) s3->b3 Test Compounds b4 Cytotoxicity Assays (MTT) s3->b4 Test Compounds d1 IC50 / Zone of Inhibition b1->d1 b2->d1 b3->d1 b4->d1 d2 Structure-Activity Relationship (SAR) d1->d2 m1 Signaling Pathway Analysis d2->m1

Caption: General experimental workflow for the synthesis and biological evaluation of derivatives.

nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α receptor TNFR stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates proteasome Proteasome ikb->proteasome ubiquitination & degradation nfkb NF-κB (p50/p65) nfkb->ikb bound nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates proteasome->nfkb releases derivative 4'-Hydroxychalcone Derivative derivative->proteasome inhibits dna DNA nfkb_nuc->dna binds genes Inflammatory Gene Transcription dna->genes activates

Caption: Potential inhibition of the NF-κB signaling pathway by 4'-hydroxychalcone derivatives.

mapk_pathway cluster_stimulus Extracellular Stimuli (e.g., Stress, Cytokines) cluster_cascade MAPK Cascade cluster_downstream Downstream Effects stimulus Stress / Cytokines mapkkk MAPKKK (e.g., ASK1) stimulus->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk activates mapk p38 MAPK mapkk->mapk activates transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors activates derivative Acetophenone Derivative derivative->mapk inhibits gene_expression Inflammatory Gene Expression transcription_factors->gene_expression

Caption: Potential inhibition of the p38 MAPK signaling pathway by acetophenone derivatives.

References

Comparative Cytotoxicity of Chalcone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While a specific comparative study on the cytotoxicity of a comprehensive series of chalcones derived directly from 4'-Hydroxy-3'-methylacetophenone was not identified in the available literature, this guide provides a comparative overview of the cytotoxicity of various chalcone (B49325) derivatives against several cancer cell lines based on existing research. The data and protocols presented herein are compiled from multiple studies to offer a broader understanding of the anticancer potential of this class of compounds.

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects.[1][2] Their cytotoxicity is largely attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate various signaling pathways crucial for cancer cell survival and proliferation.[2][3]

Comparative Cytotoxicity Data

The cytotoxic potential of chalcone derivatives is typically evaluated using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for comparing cytotoxicity. The following table summarizes the IC50 values for a selection of chalcone derivatives against different human cancer cell lines, as reported in various studies. It is important to note that these compounds are not all derived from this compound but represent the broader class of chalcones.

Compound ID/NameCancer Cell LineIC50 (µg/mL)Reference
Compound 1 MCF-7 (Breast)< 20[3]
A549 (Lung)> 20[3]
PC3 (Prostate)< 20[3]
HT-29 (Colorectal)< 20[3]
Compound 5 MCF-7 (Breast)< 20[3]
A549 (Lung)> 20[3]
PC3 (Prostate)< 20[3]
HT-29 (Colorectal)< 20[3]
Compound 10 MCF-7 (Breast)< 20[3]
A549 (Lung)> 20[3]
PC3 (Prostate)< 20[3]
HT-29 (Colorectal)< 20[3]
Compound 23 MCF-7 (Breast)< 20[3]
A549 (Lung)> 20[3]
PC3 (Prostate)< 20[3]
HT-29 (Colorectal)< 20[3]
Compound 24 MCF-7 (Breast)< 20[3]
A549 (Lung)> 20[3]
PC3 (Prostate)< 20[3]
HT-29 (Colorectal)< 20[3]
Compound 25 MCF-7 (Breast)< 20[3]
A549 (Lung)> 20[3]
PC3 (Prostate)< 20[3]
HT-29 (Colorectal)< 20[3]
Licochalcone A B-16 (Melanoma)25.89 µM[4]
3T3 (Fibroblast)33.42 µM[4]
trans-chalcone B-16 (Melanoma)45.42 µM[4]
3T3 (Fibroblast)48.40 µM[4]
4-Methoxychalcone B-16 (Melanoma)50.15 µM[4]
3T3 (Fibroblast)64.34 µM[4]
3'-(trifluoromethyl)chalcone B-16 (Melanoma)61.54 µM[4]
3T3 (Fibroblast)43.44 µM[4]

Experimental Protocols

The synthesis and cytotoxic evaluation of chalcones generally follow established methodologies.

General Synthesis of Chalcones (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is the most common method for synthesizing chalcones. This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025).

Materials:

  • Substituted this compound

  • Various substituted benzaldehydes

  • Ethanol (B145695)

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in ethanol in a flask.

  • Cool the mixture in an ice bath with constant stirring.

  • Add the aqueous NaOH or KOH solution dropwise to the mixture.

  • Continue stirring the reaction mixture at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Filter the precipitate, wash with water until neutral, and then dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, PC3, HT-29)

  • Normal cell line (e.g., WRL-68, 3T3) for selectivity assessment[3][4]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized chalcone derivatives (typically dissolved in DMSO and then diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). A control group with DMSO alone should be included.

  • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values for each compound.

Signaling Pathways and Mechanisms of Action

Chalcones exert their cytotoxic effects through the modulation of various signaling pathways. A common mechanism involves the induction of apoptosis, or programmed cell death.

experimental_workflow cluster_synthesis Chalcone Synthesis cluster_cytotoxicity Cytotoxicity Evaluation start This compound + Substituted Benzaldehyde reaction Claisen-Schmidt Condensation start->reaction purification Purification & Characterization reaction->purification treatment Treatment with Chalcones purification->treatment Test Compounds cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis apoptosis_pathway chalcone Chalcone Derivative ros Increased ROS Production chalcone->ros mito Mitochondrial Dysfunction ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

A Comparative Guide to the Validation of Analytical Methods for 4'-Hydroxy-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 4'-Hydroxy-3'-methylacetophenone is critical. This guide provides a comparative overview of validated analytical methods suitable for the analysis of this phenolic compound, complete with experimental data and detailed protocols. While specific validated method data for this compound is not extensively published, this guide draws upon established validation parameters for structurally similar phenolic compounds to offer a reliable framework for method development and evaluation.

The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet/Diode Array Detection (UV/DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the sample matrix, required sensitivity, and the nature of the study (e.g., pharmacokinetic analysis, quality control of plant extracts).

Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV/DAD and GC-MS methods for the analysis of phenolic compounds similar to this compound. These values are representative of what can be expected from a validated method.

ParameterHPLC-UV/DADGC-MS
Linearity (R²) > 0.99[1]> 0.99
Limit of Detection (LOD) 0.01 µg/mL[1]0.1 ng/mL
Limit of Quantification (LOQ) 0.03 µg/mL[1]0.5 ng/mL
Accuracy (% Recovery) 96-103%[2]90-110%
Precision (% RSD) < 10.19%[1]< 15%
Sample Matrix Plant extracts, pharmaceutical formulationsVolatile oils, biological fluids (with derivatization)
Instrumentation Cost ModerateHigh
Throughput HighModerate
Selectivity GoodExcellent
Derivatization Not usually requiredOften required for polar analytes

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV/DAD and GC-MS analysis of this compound.

High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

This method is well-suited for the analysis of this compound in various matrices, including plant extracts and pharmaceutical preparations.

a) Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent, equipped with a binary pump, autosampler, column oven, and diode array detector (DAD).

  • Column: ZORBAX SB-Aq C18 column (4.6 x 250 mm, 5 µm particle size) or equivalent.[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 2.0% acetic acid (B).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

b) Sample Preparation (for Plant Material):

  • Weigh 1.0 g of the powdered plant material.

  • Extract with 20 mL of methanol (B129727) in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

c) Method Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and construct a calibration curve by plotting peak area against concentration. A correlation coefficient (R²) > 0.99 is considered acceptable.[1]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (low, medium, and high levels). The recovery should typically be within 95-105%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentration levels. The relative standard deviation (RSD) should be less than 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and can be used for this compound, often requiring derivatization to improve its volatility and chromatographic behavior.

a) Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

b) Sample Preparation and Derivatization:

  • Extract the sample as described for HPLC.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

c) Method Validation Parameters:

  • Linearity: Prepare a series of derivatized standard solutions and construct a calibration curve. An R² > 0.99 is desirable.

  • Accuracy and Precision: Evaluate using spiked samples at different concentrations, similar to the HPLC method.

  • LOD and LOQ: Determine based on the S/N ratio of the characteristic ions in the mass spectrum.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the HPLC-UV/DAD and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC DAD DAD Detection HPLC->DAD Data Data Acquisition DAD->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report

Caption: HPLC-UV/DAD Analytical Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC GC System Derivatization->GC MS MS Detection GC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report

Caption: GC-MS Analytical Workflow.

References

A Comparative Spectroscopic Analysis of Acetophenone and Its Para-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of acetophenone (B1666503) and four of its para-substituted derivatives: 4'-methylacetophenone, 4'-methoxyacetophenone, 4'-chloroacetophenone, and 4'-nitroacetophenone. The comparison is based on experimental data from four key analytical techniques: Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). The influence of different para-substituents on the spectral characteristics of the parent acetophenone molecule is highlighted, offering valuable insights for structural elucidation and characterization in research and drug development.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of each compound.

Table 1: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

CompoundC=O StretchAromatic C=C StretchC-H (sp²) StretchC-H (sp³) StretchOther Key Bands
Acetophenone 16851597, 144830612928-
4'-Methylacetophenone 16801607, 140830282922-
4'-Methoxyacetophenone 16751599, 1575307329651257 (C-O Stretch)
4'-Chloroacetophenone 16861588, 1487309029271092 (C-Cl Stretch)
4'-Nitroacetophenone 16841601, 1402310829291518 (N-O asym), 1346 (N-O sym)

Note: Values are approximate and can vary slightly based on the experimental conditions and sample preparation.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Chemical Shifts (δ, ppm)

Compound-CH₃ (s)Aromatic H (ortho to C=O) (d)Aromatic H (meta to C=O) (d)Other
Acetophenone 2.627.977.47-7.58 (m)-
4'-Methylacetophenone 2.577.867.252.41 (s, Ar-CH₃)
4'-Methoxyacetophenone 2.537.916.913.84 (s, -OCH₃)
4'-Chloroacetophenone 2.597.917.44-
4'-Nitroacetophenone 2.688.118.29-

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (δ = 0 ppm). s = singlet, d = doublet, m = multiplet.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts (δ, ppm)

CompoundC=O-CH₃C1 (ipso)C2/C6 (ortho)C3/C5 (meta)C4 (para)Other
Acetophenone 198.126.5137.1128.2128.5133.0-
4'-Methylacetophenone 198.026.5134.7128.4129.2143.921.6 (Ar-CH₃)
4'-Methoxyacetophenone 196.826.3130.3130.6113.7163.555.4 (-OCH₃)
4'-Chloroacetophenone 196.826.5135.4129.7128.9139.6-
4'-Nitroacetophenone 196.327.0141.4129.3123.9150.4-

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are relative to TMS.

Table 4: Mass Spectrometry (MS) - Key m/z Ratios

CompoundMolecular Ion [M]⁺Base Peak [M-15]⁺Other Key Fragments (m/z)
Acetophenone 12010577 [C₆H₅]⁺
4'-Methylacetophenone 13411991 [C₇H₇]⁺, 77
4'-Methoxyacetophenone 150135107, 77
4'-Chloroacetophenone 154/156 (3:1)139/141 (3:1)111/113 [C₆H₄Cl]⁺, 75
4'-Nitroacetophenone 165150120, 104, 92, 76

Note: Data corresponds to Electron Ionization (EI) Mass Spectrometry. Isotopic peaks for chlorine (³⁵Cl/³⁷Cl) are noted.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the spectroscopic analysis of the acetophenone derivatives.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Acetophenone Derivative Prep_IR Dissolve in Volatile Solvent (e.g., CH₂Cl₂) Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->Prep_NMR Prep_MS Prepare Dilute Solution or Use Neat Sample Sample->Prep_MS IR FT-IR Spectrometer Prep_IR->IR NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR MS EI-Mass Spectrometer Prep_MS->MS Analysis_IR Identify Functional Groups (e.g., C=O, C-O, NO₂) IR->Analysis_IR Analysis_NMR Determine Chemical Shifts, Splitting Patterns, & Integration NMR->Analysis_NMR Analysis_MS Analyze Molecular Ion Peak & Fragmentation Pattern MS->Analysis_MS Conclusion Structural Elucidation & Comparative Analysis Analysis_IR->Conclusion Analysis_NMR->Conclusion Analysis_MS->Conclusion

Spectroscopic Analysis Workflow

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Thin Film Technique for Solids/Liquids):

  • Sample Preparation: If the sample is a solid, dissolve a small amount (approx. 10-20 mg) in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone. If the sample is a liquid, it can be used neat.

  • Salt Plate Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid moisture contamination from fingerprints.

  • Film Deposition: Place one to two drops of the sample solution (or a single drop of a neat liquid) onto the surface of one salt plate.[1] Allow the solvent to fully evaporate, leaving a thin, uniform film of the compound on the plate.[1]

  • Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

  • Spectrum Recording: Acquire the background spectrum (of air). Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator for storage.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei.

Methodology:

  • Sample Preparation: Accurately weigh 5-25 mg of the compound for ¹H NMR (or a saturating amount for ¹³C NMR) and place it in a clean, dry NMR tube.[2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. The deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum.[3]

  • Dissolution: Cap the tube and invert it several times to ensure the sample is completely dissolved. If necessary, use gentle vortexing. The solution must be clear and free of any solid particles.[2]

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's autosampler or manually lower it into the magnet.

  • Locking and Shimming: The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to ensure high-resolution spectra.

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using standard parameters. A sufficient number of scans (typically 8 to 16) are averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[4][5]

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or internal standard like TMS). Integration of the peaks is performed for the ¹H spectrum.

Mass Spectrometry (MS)

Objective: To measure the molecular weight of the compound and deduce its structure from fragmentation patterns.

Methodology (Electron Ionization - EI):

  • Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. For volatile compounds like acetophenone derivatives, this can be done via direct insertion probe or by injection into a Gas Chromatograph (GC) coupled to the mass spectrometer. The sample is vaporized in a high vacuum environment.[6]

  • Ionization: In the ion source, the gaseous molecules are bombarded by a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion [M]⁺.

  • Fragmentation: The high energy of the electron beam imparts excess energy to the molecular ion, causing it to break apart into smaller, charged fragments and neutral pieces. This fragmentation is often predictable and characteristic of the molecule's structure.

  • Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated by an electric field and then passed through a mass analyzer (e.g., a quadrupole or a magnetic sector). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or similar detector records the number of ions at each m/z value.

  • Spectrum Generation: The instrument's software plots the relative abundance of the ions against their m/z ratio to generate the mass spectrum. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.

References

Conformational Stability of 4-hydroxy-3-methylacetophenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational landscape of pharmacologically active molecules is paramount for predicting their interactions with biological targets. This guide provides a comparative analysis of the conformational stability of 4-hydroxy-3-methylacetophenone and its structural analogs, supported by experimental and computational data from related studies.

While direct experimental data on the conformational stability of 4-hydroxy-3-methylacetophenone is limited in publicly available literature, extensive research on substituted acetophenones provides a strong basis for comparison and prediction. The primary conformational flexibility in these molecules arises from the rotation of the acetyl group relative to the phenyl ring. The two principal planar conformations are designated as s-trans (or O-anti), where the carbonyl oxygen is positioned away from the substituent at the ortho position, and s-cis (or O-syn), where it is positioned towards it. In the case of 4-hydroxy-3-methylacetophenone, the key dihedral angle is C(2)-C(1)-C(=O)-CH3.

Comparison of Rotational Barriers

The energy barrier to the rotation of the acetyl group is a critical parameter in determining the conformational stability. Lower energy barriers imply greater flexibility and the potential for multiple conformations to be present at room temperature. The following table summarizes the calculated rotational barriers for acetophenone (B1666503) and various para-substituted analogs, providing insight into the expected behavior of 4-hydroxy-3-methylacetophenone. The data is derived from Density Functional Theory (DFT) calculations, a common computational method for such analyses.[1][2]

CompoundSubstituent (para)Rotational Barrier (kcal/mol)Most Stable Conformation
Acetophenone-H~4.5 - 5.5Planar
4-Methylacetophenone-CH3~5.0Planar
4-Fluoroacetophenone-F~4.8Planar
4-Chloroacetophenone-Cl~5.2Planar
4-Nitroacetophenone-NO2~5.8Planar
4-Aminoacetophenone-NH2~4.2Planar
4-Methoxyacetophenone-OCH3~4.0Planar

Note: The values are approximate and can vary based on the computational method and basis set used. All listed acetophenones favor a planar conformation where the acetyl group is coplanar with the phenyl ring.

The data suggests that the electronic nature of the para-substituent influences the rotational barrier. Electron-donating groups like amino and methoxy (B1213986) tend to lower the barrier, while electron-withdrawing groups like nitro increase it. Given that 4-hydroxy-3-methylacetophenone has both an electron-donating hydroxyl group and a weakly electron-donating methyl group, its rotational barrier is expected to be in the lower range, likely comparable to or slightly lower than that of 4-methoxyacetophenone.

Experimental and Computational Protocols

The determination of conformational stability relies on a combination of experimental techniques and computational modeling.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3][4]

Methodology:

  • Structure Optimization: The initial geometry of the molecule is built using molecular modeling software. A full geometry optimization is then performed to find the lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-311++G(2d,2p).[1][3]

  • Conformational Analysis: A potential energy surface (PES) scan is performed by systematically rotating the dihedral angle of interest (e.g., the C-C bond connecting the acetyl group to the phenyl ring) in small increments (e.g., 10-15 degrees). At each step, the energy of the constrained geometry is calculated.

  • Transition State Search: The maxima on the potential energy surface correspond to transition states for the conformational change. These transition state geometries are then fully optimized to confirm they are first-order saddle points.

  • Frequency Calculations: Vibrational frequency calculations are performed for both the ground state (minimum energy) and transition state structures to confirm their nature and to obtain thermodynamic data such as Gibbs free energies.

Workflow for Conformational Analysis using DFT

cluster_0 Computational Protocol Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization PES Scan Potential Energy Surface Scan Geometry Optimization->PES Scan Identify Minima\n& Maxima Identify Minima & Maxima PES Scan->Identify Minima\n& Maxima Transition State\nOptimization Transition State Optimization Identify Minima\n& Maxima->Transition State\nOptimization Frequency\nCalculation Frequency Calculation Identify Minima\n& Maxima->Frequency\nCalculation Transition State\nOptimization->Frequency\nCalculation Thermodynamic\nProperties Thermodynamic Properties Frequency\nCalculation->Thermodynamic\nProperties

Caption: A typical workflow for determining conformational stability using Density Functional Theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique to study the conformation of molecules in solution.[5]

Methodology:

  • Sample Preparation: The compound is dissolved in a suitable deuterated solvent.

  • Data Acquisition: One-dimensional (e.g., ¹H, ¹³C) and two-dimensional (e.g., NOESY, EXSY) NMR spectra are acquired.

  • Chemical Shift Analysis: The chemical shifts of protons and carbons can be sensitive to the local electronic environment, which is influenced by the conformation.

  • Nuclear Overhauser Effect (NOE): NOESY experiments can detect through-space interactions between protons that are close to each other, providing information about the relative orientation of different parts of the molecule.

  • Dynamic NMR: At low temperatures, the interconversion between conformers can be slowed down, allowing for the observation of separate signals for each conformer. The coalescence of these signals as the temperature is raised can be used to determine the energy barrier for the interconversion.[6]

X-ray Crystallography

X-ray crystallography provides the precise three-dimensional structure of a molecule in the solid state.[7][8]

Methodology:

  • Crystallization: A single crystal of the compound of high quality is grown. This is often the most challenging step.[8]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded by a detector.[7]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined and refined to obtain a final, highly accurate molecular structure.[9]

Conformational Isomers of 4-hydroxy-3-methylacetophenone

Caption: Rotation around the C(aryl)-C(acetyl) bond leads to different conformers. (Note: Placeholder images are used in the DOT script. In a real application, these would be replaced with actual molecular structures.)

Conclusion

Based on the analysis of structurally related acetophenone derivatives, it is highly probable that 4-hydroxy-3-methylacetophenone preferentially adopts a planar conformation where the acetyl group is coplanar with the phenyl ring. The presence of both hydroxyl and methyl groups is expected to result in a relatively low barrier to rotation of the acetyl group. For definitive conformational analysis and to obtain precise quantitative data on the rotational barrier and the relative populations of different conformers, a dedicated study employing the computational and experimental methods outlined in this guide would be necessary. Such an investigation would be invaluable for a complete understanding of the structure-activity relationship of this and related molecules in drug design and development.

References

Safety Operating Guide

Proper Disposal of 4'-Hydroxy-3'-methylacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 4'-Hydroxy-3'-methylacetophenone must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with established safety data.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Required Personal Protective Equipment:

PPE ItemSpecification
Eye ProtectionSafety glasses with side-shields or goggles.
Hand ProtectionProtective gloves (e.g., Nitrile rubber).
Respiratory ProtectionType N95 (US) or equivalent respirator.
Body ProtectionWear protective clothing to prevent skin contact.

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

  • Skin Contact: Wash with plenty of soap and water.[1][3]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][3]

  • Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell.[1][3]

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1][3][4][5] Do not dispose of this chemical into drains or the environment.

  • Container Management: Keep the chemical in its original container where possible.[4] Do not mix with other waste.[4]

  • Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and associated hazards.

  • Storage: Store the waste container in a well-ventilated place, tightly closed, and away from heat and sources of ignition.[1]

  • Waste Collection: Arrange for collection by a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for chemical waste disposal.

  • Empty Containers: Handle uncleaned containers as you would the product itself.[4] Do not reuse empty containers.[5]

Environmental Hazard Data

Understanding the ecotoxicity of this compound underscores the importance of proper disposal to prevent environmental contamination.

Test OrganismMetricResultExposure Time
Daphnia magna (Water flea)EC5031 mg/l48 h

Source: Sigma-Aldrich Safety Data Sheet It is noted that bioaccumulation is not expected.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 Disposal Workflow for this compound A Unused or Waste This compound B Is the container empty? A->B C Handle as hazardous waste. Keep in original or suitable, labeled container. A->C B->C No D Rinse container if appropriate, collecting rinsate as hazardous waste. B->D Yes E Store securely in a designated hazardous waste accumulation area. C->E D->E G Dispose of empty container according to institutional protocols. D->G F Arrange for pickup by a licensed hazardous waste disposal service. E->F

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4'-Hydroxy-3'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 4'-Hydroxy-3'-methylacetophenone.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. Understanding its specific risks is the first step in safe handling.[1][2]

Hazard ClassificationCategory
Acute Oral ToxicityCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Signal Word: Warning[1]

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Physical StateSolid (Crystals or powder)[1][3]
AppearanceWhite to light beige[1][4]
Melting Point106 - 112 °C (222.8 - 233.6 °F)[3]
Boiling Point180 °C (356 °F) @ 1 mmHg[1]
Molecular FormulaC₉H₁₀O₂[3][4]
Molecular Weight150.17 g/mol [4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound in a laboratory setting is crucial to minimize risk.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area.[5][6]

  • Keep the container tightly closed when not in use.[2][5]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][6]

Engineering Controls and Personal Protective Equipment (PPE)

To ensure a safe working environment, a combination of engineering controls and appropriate PPE is required.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[5]

Personal Protective Equipment (PPE):

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical splash goggles or a face shield.[1][2]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber). - Lab Coat: A standard laboratory coat.Prevents skin irritation from direct contact.[1][2] Nitrile gloves offer good resistance to a range of chemicals.
Respiratory Protection A NIOSH-approved respirator is recommended if dust cannot be controlled by ventilation.Protects against respiratory irritation from inhaling the powder form of the chemical.[1][2]
Footwear Closed-toe shoes.Provides protection against spills.
Handling and Experimental Procedures
  • Before handling, ensure all necessary PPE is worn correctly.

  • Avoid breathing dust.[1][2]

  • Wash hands, face, and any exposed skin thoroughly after handling.[1][2][6]

  • Do not eat, drink, or smoke in the work area.[1][6]

  • In case of a spill, avoid generating dust. Use an inert absorbent material to clean up and place it in a suitable container for disposal.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, get medical advice.[2][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the chemical waste at an approved waste disposal plant.[2][6] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage a Review SDS b Don PPE a->b c Work in Fume Hood b->c d Weighing and Transfer c->d e Perform Experiment d->e f Decontaminate Work Area e->f j Store in Cool, Dry Place e->j If not all is used g Dispose of Waste f->g h Doff PPE g->h i Wash Hands h->i k Keep Container Sealed j->k

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.